4-Amino-1-methylpyrrolidin-2-one hydrochloride
Description
The exact mass of the compound 4-Amino-1-methylpyrrolidin-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-1-methylpyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-methylpyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-1-methylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUXWEHRQIGWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933744-16-2, 1228838-07-0 | |
| Record name | 4-Amino-1-methyl-2-pyrrolidinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-amino-1-methylpyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-1-methylpyrrolidin-2-one hydrochloride CAS 1228838-07-0
An In-Depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one Hydrochloride (CAS 1228838-07-0): A Key Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-methylpyrrolidin-2-one hydrochloride (CAS 1228838-07-0), a functionalized heterocyclic compound. While specific literature on this molecule is sparse, its structural motifs—the N-methylpyrrolidin-2-one core and a primary amine—position it as a valuable and versatile building block for medicinal chemistry and drug development. This document elucidates its physicochemical properties, proposes a logical synthetic pathway, details its chemical reactivity, and outlines its potential applications as a scaffold in the synthesis of complex pharmaceutical agents. Furthermore, standard protocols for analytical characterization and best practices for safe handling are presented to provide researchers and drug development professionals with a practical and authoritative resource.
The Pyrrolidinone Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidinone ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its significance stems from a combination of favorable characteristics:
-
Biocompatibility: As a derivative of the natural amino acid proline, the pyrrolidine scaffold is often well-tolerated in biological systems.[1]
-
Physicochemical Properties: The lactam functionality provides a polar, rigid backbone that can improve aqueous solubility and metabolic stability while offering both hydrogen bond donor (amide N-H, if unsubstituted) and acceptor (carbonyl oxygen) capabilities. The incorporation of a pyrrolidine motif can significantly enhance a drug's overall pharmacokinetic profile.[1]
-
Synthetic Tractability: The ring is synthetically accessible and can be functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The subject of this guide, 4-Amino-1-methylpyrrolidin-2-one, combines this privileged scaffold with two key functional groups: an N-methyl group that blocks amide hydrogen bonding and may enhance cell permeability, and a primary amine at the 4-position that serves as a versatile handle for synthetic elaboration.
Caption: General structure of the pyrrolidin-2-one core showing key positions for substitution.
Physicochemical and Structural Properties
Understanding the fundamental properties of 4-Amino-1-methylpyrrolidin-2-one hydrochloride is essential for its effective use in synthesis and formulation. While extensive experimental data is not publicly available, its key characteristics can be defined based on its structure.
Caption: Structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
Data Presentation: Key Properties
| Property | Value | Rationale / Comments |
| CAS Number | 1228838-07-0 | The unique identifier for the hydrochloride salt form. |
| Molecular Formula | C₅H₁₁ClN₂O | Derived from the chemical structure. |
| Molecular Weight | 150.61 g/mol | Calculated based on the molecular formula. |
| Form | Expected to be a crystalline solid. | The ionic nature of the hydrochloride salt typically leads to a solid state at room temperature. |
| Solubility | Expected to be high in water and polar protic solvents (e.g., methanol, ethanol). | The presence of the hydrochloride salt and the polar lactam group confers significant hydrophilicity. This is a key advantage for its use in aqueous reaction media or for biological screening. |
| Predicted logP | -0.36 (for free base)[3] | The negative value for the free base indicates a high degree of polarity. The salt form would be even more hydrophilic. |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While specific preparations for CAS 1228838-07-0 are not detailed in peer-reviewed literature, a logical and efficient synthetic route can be devised from commercially available starting materials, leveraging established organic chemistry transformations. The causality behind this proposed workflow is to build the molecule step-wise, ensuring high selectivity by using appropriate protecting groups.
Caption: Proposed workflow for the synthesis of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
This multi-step synthesis is a self-validating system. The success of each step can be confirmed using standard analytical techniques (TLC, LC-MS, NMR) before proceeding to the next, ensuring the final product's purity and structural integrity.
Chemical Reactivity and Synthetic Utility
The primary value of this molecule lies in the orthogonal reactivity of its functional groups.
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4-Amino Group: This primary amine is a potent nucleophile and the key handle for derivatization. It readily participates in a variety of crucial bond-forming reactions in drug discovery, including:
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Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in pharmaceuticals.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
-
Lactam Ring: The 5-membered lactam is generally robust under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed by strong acids or bases to yield the corresponding 4-N-methylaminobutyric acid derivative.[4] This stability under most synthetic conditions allows the 4-amino group to be modified selectively.
Applications in Drug Discovery
The structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride makes it an ideal "building block" or "scaffold" for constructing larger, more complex molecules for high-throughput screening and lead optimization. Its utility is evident in patent literature where it serves as an intermediate in the synthesis of novel therapeutic agents.[5]
The core application is to use the 4-amino group as an attachment point to introduce diversity into a molecule, as illustrated below.
Caption: Logical flow demonstrating the use of the title compound as a scaffold in discovery chemistry.
By incorporating this moiety, a medicinal chemist can systematically modulate a lead compound's properties:
-
Introduce a Basic Center: The primary amine provides a site for protonation, which is often crucial for solubility and interaction with acidic residues in protein binding pockets.
-
Vectorial Exit Point: It provides a defined point from which to build out different substituents and explore the surrounding space of a target's binding site.
-
Improve ADME Properties: The polar, N-methylated lactam core can enhance solubility and resist metabolic degradation compared to more lipophilic structures.[1]
While derivatives of 4-aminopyrrolidin-2-one have been investigated for activity at targets like metabotropic glutamate receptors, the primary role of this specific N-methylated hydrochloride version is as a versatile intermediate rather than a final, biologically active agent itself.[6][7]
Analytical Characterization Protocols
To ensure the identity, purity, and quality of 4-Amino-1-methylpyrrolidin-2-one hydrochloride, a combination of chromatographic and spectroscopic methods should be employed. The following protocols represent a self-validating system for comprehensive characterization.
Protocol 1: Purity and Identity Confirmation via HPLC-MS
This method confirms both the molecular weight and the purity of the compound in a single run.
-
Objective: To verify the mass of the parent compound and determine its purity by peak area percentage.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution. Dilute 10-fold for analysis.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
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HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The polar nature of the analyte makes a reverse-phase column suitable for retention and separation from impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then return to initial conditions. Causality: A gradient ensures that any less polar impurities are effectively eluted from the column.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: 210 nm. Causality: The lactam carbonyl provides UV absorbance at low wavelengths.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive. Causality: The primary amine is readily protonated [M+H]⁺, making positive mode highly sensitive.
-
Mass Range: Scan from m/z 50 to 500.
-
-
-
Self-Validation & Interpretation:
-
Identity: The mass spectrum should show a prominent peak at an m/z corresponding to the free base + a proton (C₅H₁₀N₂O + H⁺ = 115.08). The observed mass should be within 5 ppm of the calculated exact mass.
-
Purity: The HPLC chromatogram at 210 nm should show a single major peak, with the area of this peak representing the purity (e.g., >95%).
-
Protocol 2: Structural Elucidation via ¹H-NMR
This technique provides definitive structural confirmation by analyzing the chemical environment of all protons in the molecule.
-
Objective: To confirm the chemical structure and connectivity of the atoms.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Causality: D₂O is an excellent choice due to the high solubility of the hydrochloride salt; it will also exchange with the amine protons, causing them to disappear from the spectrum, which can aid in assignment.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
-
Self-Validation & Interpretation (Predicted Chemical Shifts in D₂O):
-
N-CH₃: A sharp singlet at ~2.8-3.0 ppm, integrating to 3 protons.
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CH-NH₂ (Position 4): A multiplet at ~3.5-3.8 ppm, integrating to 1 proton.
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Ring CH₂ Protons (Positions 3 & 5): A series of complex multiplets between ~2.2-3.6 ppm, with a total integration of 4 protons. The specific splitting patterns (diastereotopic protons) will definitively confirm the pyrrolidine ring structure. The absence of other unexpected signals validates the structural integrity.
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment can be conducted based on its functional groups and related molecules.[8]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[8][9]
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosol.
-
Avoid contact with skin and eyes. Amine hydrochloride salts can be irritating.[8]
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture absorption, as the compound is likely hygroscopic.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong bases and oxidizing agents.[10]
-
Conclusion
4-Amino-1-methylpyrrolidin-2-one hydrochloride, CAS 1228838-07-0, represents a strategically important yet under-documented chemical entity. Its value is not as an end-product but as a versatile synthetic intermediate. The combination of a privileged pyrrolidinone core with a reactive primary amine handle provides medicinal chemists with a powerful tool for generating novel molecular entities. By understanding its properties, reactivity, and the logical protocols for its synthesis and analysis, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
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Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Wepsiec, J. P., Harkness, A. R., Grutsch, J. L., Jr, Wright, R. A., Johnson, B. G., Andis, S. L., Kingston, A., Schoepp, D. D., Clark, B. P., Tomlinson, R., Lewis, R., & Collins, S. D. (1999). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 42(6), 1027–1040. [Link]
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Mukhopadhyaya, J. K., Kozikowski, A. P., Grajkowska, E., Pshenichkin, S., & Wroblewski, J. T. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919–1924. [Link]
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Lammens, T. M., Franssen, M. C. R., Scott, E. L., & Sanders, J. P. M. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. [Link]
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I. M. Y. de la Torre, A. M. D. C. F. de Souza, C. R. B. de Souza, A. C. S. de Lima, G. M. de Lima, & R. O. de Moura. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Topics in Medicinal Chemistry, 21(23), 2056-2087. [Link]
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Unraveling the Enigma: The Pharmacological Potential of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
A comprehensive analysis for researchers, scientists, and drug development professionals.
Executive Summary
Despite its well-defined chemical structure, 4-Amino-1-methylpyrrolidin-2-one hydrochloride remains a molecule of enigmatic biological function. An exhaustive review of current scientific literature, patent databases, and chemical supplier information reveals a conspicuous absence of data regarding its specific mechanism of action, biological targets, and overall pharmacological profile. This technical guide, therefore, pivots from a direct analysis of the subject compound to a broader exploration of the chemical family to which it belongs: the substituted pyrrolidinones. By examining the established activities of structurally related compounds, we can infer potential avenues of research and therapeutic application for 4-Amino-1-methylpyrrolidin-2-one hydrochloride, providing a foundational framework for its future investigation.
The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidinone ring is a five-membered lactam that serves as a core structural motif in a multitude of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic drugs underscores its status as a "privileged scaffold" in drug discovery.[3] The structural rigidity of the ring, combined with the potential for stereospecific functionalization, allows for the precise orientation of substituents to interact with biological targets.[2][4] Pyrrolidinone derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[1][5]
Deconstructing the Subject Compound: Structural Clues to Potential Activity
The structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride presents several key features that may inform hypotheses about its biological activity:
-
The Pyrrolidinone Core: As discussed, this is a common feature in many bioactive molecules.
-
The 4-Amino Group: The presence of a primary amine at the 4-position introduces a basic center, capable of forming ionic interactions and hydrogen bonds. This is a common pharmacophore in ligands for various receptors and enzymes.
-
The 1-Methyl Group: The N-methylation of the pyrrolidinone ring can influence the compound's polarity, lipophilicity, and metabolic stability. It also removes a potential hydrogen bond donor at this position.
Given these features, we can speculate on several potential, yet unproven, mechanisms of action.
Potential (but Unverified) Mechanisms of Action Based on Analogs
While no direct evidence exists for 4-Amino-1-methylpyrrolidin-2-one hydrochloride, the activities of related compounds offer valuable insights into its potential biological roles.
Neuromodulatory Activity: A Focus on Monoamine Transporters
A significant class of pyrrolidinone-containing compounds, such as pyrovalerone and its analogs, are known to be potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] These compounds generally exhibit less activity at the serotonin transporter (SERT).[6]
Hypothetical Signaling Pathway:
Caption: A generalized workflow for screening and characterizing enzyme inhibition.
Other Potential Biological Activities
The broader class of pyrrolidine derivatives has been associated with a vast range of biological effects, which could be considered for future investigation of 4-Amino-1-methylpyrrolidin-2-one hydrochloride:
-
Antimicrobial and Antifungal Activity: The pyrrolidinone nucleus is a component of some antibacterial and antifungal agents. [1]* Anticancer Properties: Certain pyrrolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. [1]* Anticonvulsant Effects: The pyrrolidinone ring is a key feature of several antiepileptic drugs. [1]
Conclusion and Future Directions
The absence of specific biological data for 4-Amino-1-methylpyrrolidin-2-one hydrochloride presents a significant knowledge gap. However, the rich pharmacology of the broader pyrrolidinone class provides a rational basis for its investigation. Future research should prioritize broad-based screening to identify its primary biological targets. Based on the analysis of its structural analogs, initial investigations could fruitfully focus on its potential as a neuromodulatory agent, specifically targeting monoamine transporters, or as an enzyme inhibitor. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for elucidating the mechanism of action of this enigmatic compound and unlocking its potential therapeutic value.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6468. Available at: [Link]
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Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]
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Zia-ur-Rehman, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. Available at: [Link]
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Kaur, H., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]
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Trofimov, A. I., & Cheprakova, E. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4995. Available at: [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]
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4-Amino-1-methylpyrrolidin-2-one hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of 4-Amino-1-methylpyrrolidin-2-one hydrochloride
Authored by: A Senior Application Scientist
This guide provides comprehensive safety and handling information for 4-Amino-1-methylpyrrolidin-2-one hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and chemical properties of analogous compounds to ensure a thorough understanding of the associated risks and mitigation strategies.
Compound Identification and Chemical Properties
4-Amino-1-methylpyrrolidin-2-one hydrochloride is a chemical intermediate used in various research and development applications. Understanding its fundamental properties is crucial for safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂O | [1] |
| CAS Number | 167465-93-2 | [2] |
| Molecular Weight | 150.61 g/mol | Calculated |
| Boiling Point | 241.0 ± 33.0 °C (at 760 mmHg) | [3] |
| Density | 1.099 ± 0.06 g/cm³ (at 20 °C, 760 mmHg) | [3] |
| Appearance | Data not available (likely a solid) | [2] |
| Solubility | Data not available | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following table summarizes its classification and associated hazard statements under the Globally Harmonized System (GHS).[2]
| GHS Classification | Hazard Statement | Pictogram |
| Acute toxicity - Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 |
| Serious eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |
Signal Word: Warning[2]
Risk Assessment and Mitigation Workflow
A systematic risk assessment is paramount before handling 4-Amino-1-methylpyrrolidin-2-one hydrochloride. The following workflow outlines the essential steps to ensure a safe experimental environment.
Caption: Risk assessment workflow for handling 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective of control measures is to minimize exposure to the chemical. A combination of engineering controls and personal protective equipment is essential.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is the recommended engineering control to minimize inhalation of dust or vapors.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 4-Amino-1-methylpyrrolidin-2-one hydrochloride:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves.[3] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[5]
-
Protective Clothing: Wear a lab coat, and for larger quantities, consider impervious clothing such as an apron or coveralls to prevent skin contact.[5]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Handling
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Use non-sparking tools to prevent ignition sources.[3]
Storage
-
Store in a tightly closed container.[2]
-
Keep in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[2]
-
Incompatible materials to avoid include strong oxidizing agents.[6]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[2]
Accidental Release Measures
The following diagram outlines the general procedure for responding to a spill.
Caption: Spill response procedure for 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
Waste Disposal
-
Dispose of this chemical and its container through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Do not allow the chemical to enter drains.[3]
Toxicological Information
There is limited specific toxicological data available for 4-Amino-1-methylpyrrolidin-2-one hydrochloride. The hazard classification is based on data from similar compounds and predictive models.
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Given the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution and to minimize all potential routes of exposure.
References
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Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH&Co.KG. [Link]
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Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH. [Link]
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SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield Global. [Link]
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Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Cheméo. [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia. [Link]
-
N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. [Link]
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An In-depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one Hydrochloride: Synthesis, Properties, and Potential Applications
A Note to the Reader: Comprehensive literature and patent searches for "4-Amino-1-methylpyrrolidin-2-one hydrochloride" did not yield specific information on its discovery, detailed historical development, or established protocols for its synthesis and application. The following guide has been constructed by synthesizing information on related compounds, namely N-methyl-2-pyrrolidone (NMP) and general synthetic strategies for substituted pyrrolidinones, to provide a foundational understanding for researchers, scientists, and drug development professionals. This document aims to be a valuable resource by outlining the chemical context, plausible synthetic routes, and potential areas of investigation for this specific molecule.
Introduction to the Pyrrolidinone Scaffold
The pyrrolidinone ring is a five-membered lactam that serves as a core structural motif in a wide array of biologically active compounds and pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including metabolic stability and its ability to participate in hydrogen bonding, which facilitates interactions with biological targets.[3][4] The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used aprotic solvent in the pharmaceutical and chemical industries, valued for its high solvency and low volatility.[5][6]
The introduction of functional groups, such as an amino group at the 4-position of the N-methyl-pyrrolidin-2-one core, can be hypothesized to significantly alter the molecule's properties, introducing a basic center and creating opportunities for further chemical modifications. This guide will explore the theoretical underpinnings of 4-Amino-1-methylpyrrolidin-2-one hydrochloride, from its synthesis to its potential as a novel building block in drug discovery.
Physicochemical Properties of the Parent Compound: N-Methyl-2-pyrrolidone (NMP)
To understand the characteristics of 4-Amino-1-methylpyrrolidin-2-one hydrochloride, it is instructive to first consider the properties of its parent compound, NMP.
| Property | Value |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 202-204 °C |
| Melting Point | -24 °C |
| Flash Point | 91 °C |
| Solubility | Miscible with water and most organic solvents |
| Vapor Pressure | <0.3 mm Hg at 20°C |
Data sourced from multiple references.[5][7][8][9]
The addition of an amino group at the 4-position and its subsequent formation into a hydrochloride salt would be expected to increase the polarity and water solubility of the molecule compared to NMP, while also introducing a chiral center.
Proposed Synthesis of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
Conceptual Synthetic Workflow
The following represents a hypothetical, multi-step synthesis.
Caption: A plausible synthetic pathway for 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Methyl-4-hydroxypyrrolidin-2-one
-
To a solution of 4-hydroxypyrrolidin-2-one in an appropriate aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C to deprotonate the hydroxyl group.
-
Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-methyl-4-hydroxypyrrolidin-2-one.
Step 2: Synthesis of 1-Methyl-4-(mesyloxy/tosyloxy)pyrrolidin-2-one
-
Dissolve 1-methyl-4-hydroxypyrrolidin-2-one in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine, followed by the slow addition of mesyl chloride or tosyl chloride at 0 °C.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate under reduced pressure to obtain the desired sulfonate ester.
Step 3: Synthesis of 4-Azido-1-methylpyrrolidin-2-one
-
Dissolve the sulfonate ester in a polar aprotic solvent like DMF.
-
Add sodium azide and heat the reaction mixture.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction and pour it into water.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 4: Synthesis of 4-Amino-1-methylpyrrolidin-2-one
-
Dissolve the azide in a solvent such as methanol or ethanol.
-
Add a catalyst, for example, 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Monitor the reaction until the azide is fully reduced.
-
Filter off the catalyst and concentrate the filtrate to obtain the free amine.
Step 5: Formation of 4-Amino-1-methylpyrrolidin-2-one hydrochloride
-
Dissolve the purified 4-amino-1-methylpyrrolidin-2-one in a dry, inert solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Potential Applications in Drug Development
The introduction of an amino group onto the N-methylpyrrolidinone scaffold opens up numerous possibilities for its application in drug discovery. The pyrrolidine ring is a key component in many bioactive compounds.[1]
As a Novel Scaffold for CNS-Active Agents
Substituted pyrrolidinones have been investigated for their potential as central nervous system (CNS) agents. For instance, certain 4-aminopyrrolidine derivatives have been synthesized and evaluated as agonists for metabotropic glutamate receptors, which are implicated in various neurological and psychiatric disorders.[11] The primary amine in 4-Amino-1-methylpyrrolidin-2-one could serve as a key pharmacophoric feature or as a handle for further derivatization to modulate activity and selectivity for CNS targets.
As a Building Block in Combinatorial Chemistry
The primary amino group of 4-Amino-1-methylpyrrolidin-2-one hydrochloride provides a reactive site for the construction of chemical libraries. Through techniques like amide coupling, reductive amination, and sulfonylation, a diverse range of substituents can be introduced, allowing for the rapid exploration of chemical space in the search for new drug candidates.
Potential Signaling Pathway Interactions
While the specific biological targets of 4-Amino-1-methylpyrrolidin-2-one are unknown, the structural similarity to other neuroactive compounds suggests potential interactions with various receptors and transporters in the CNS. A hypothetical interaction workflow is depicted below.
Caption: A conceptual diagram of potential biological interactions.
Future Directions and Conclusion
4-Amino-1-methylpyrrolidin-2-one hydrochloride represents an intriguing yet underexplored chemical entity. This guide has provided a theoretical framework for its synthesis and potential applications based on the known chemistry of related compounds. Future research should focus on the validation of the proposed synthetic routes, full characterization of the compound, and screening for biological activity, particularly in the context of CNS disorders. The development of a reliable synthetic pathway would make this compound accessible to the broader scientific community, potentially unlocking new avenues in medicinal chemistry and drug discovery.
References
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- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [URL: https://www.researchgate.
- Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1999). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 42(7), 1027-1040. [URL: https://pubmed.ncbi.nlm.nih.gov/10197955/]
- Sansano, J. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249419. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10503023/]
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Bondarenko, S., et al. 2-Substituted[5][12]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Enamine. [URL: https://enamine.net/images/live/downloads/Posters/2-Substituted_1,2-cycloannelated_pyrrolidines.pdf]
- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [URL: https://www.researchgate.net/publication/236009139_Synthesis_of_Novel_Pyrrolidin-2-ones_g-Aminobutyric_Acid_Cyclic_Analogues]
- Agharkar, S., & Lindenbaum, S. (1980). Solubility improvement of drugs using N-methyl pyrrolidone. Journal of pharmaceutical sciences, 69(8), 971-972. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783933/]
- Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [URL: https://www.researchgate.net/publication/375762888_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]
- Shishkov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8235. [URL: https://www.mdpi.com/1420-3049/27/23/8235]
- Lammens, T. M., et al. (2011). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 13(6), 1637-1643. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c0gc00949k]
- USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP). Google Patents. [URL: https://patents.google.
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [URL: https://ir.uitm.edu.my/id/eprint/63990/]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/2103]
- Hammond, M. E., et al. (2018). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). The Journal of Physical Chemistry B, 122(36), 8649-8658. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.8b05933]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5448]
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8499]
- Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP). Google Patents. [URL: https://patents.google.
- N-METHYL-2-PYRROLIDINONE. Occupational Safety and Health Administration. [URL: https://www.osha.
- Lin, T. Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. [URL: https://digitalcommons.unl.
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- Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Cheméo. [URL: https://www.chemeo.com/cid/43-789-9/N-Methyl-2-pyrrolidone]
- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Review-of-Pharmaceutical-Applications-of-Jouyban-Fakhree/9f8b4d8e7d2c3e1a0b5f8c6e8e2d1c7f9c3d4e5a]
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Methodological & Application
Application Note: Synthesis and Characterization of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride, a functionalized pyrrolidinone scaffold with potential applications in medicinal chemistry and drug discovery. The described synthetic route is a multi-step process commencing from a protected amino acid derivative, involving cyclization, N-methylation, deprotection, and final salt formation. This guide emphasizes the rationale behind key experimental choices, ensuring scientific integrity and reproducibility. Detailed protocols for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also provided.
Introduction
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrrolidinone derivatives have shown a wide range of therapeutic applications, including nootropic and neuroprotective effects.[3] The introduction of functional groups, such as an amino group at the C4 position and a methyl group on the lactam nitrogen, can significantly modulate the physicochemical properties and biological activity of the parent scaffold, making 4-Amino-1-methylpyrrolidin-2-one a valuable building block for the synthesis of novel chemical entities.[1][4]
This application note details a robust and logical synthetic pathway to obtain 4-Amino-1-methylpyrrolidin-2-one hydrochloride with a focus on practical laboratory execution and in-depth characterization.
Synthetic Strategy Overview
The synthesis of 4-Amino-1-methylpyrrolidin-2-one hydrochloride is proposed via a four-step sequence starting from N-Boc-4-amino-γ-butyric acid. This strategy ensures selective functionalization and minimizes the formation of side products.
Caption: Proposed synthetic workflow for 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
Experimental Protocols
Materials and Instrumentation
| Material/Instrument | Specifications |
| N-Boc-4-amino-γ-butyric acid | Reagent grade, ≥98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent grade, ≥99% |
| N-Hydroxysuccinimide (NHS) | Reagent grade, ≥98% |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Methyl iodide (CH₃I) | Reagent grade, ≥99% |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% |
| Hydrochloric acid solution | 2 M in diethyl ether |
| Solvents (THF, DMF, DCM, Et₂O) | Anhydrous, reagent grade |
| NMR Spectrometer | 400 MHz or higher |
| FT-IR Spectrometer | Equipped with ATR |
| Magnetic stirrer with heating | Standard laboratory equipment |
| Rotary evaporator | Standard laboratory equipment |
Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly reactive with water and flammable. Methyl iodide is toxic and a suspected carcinogen. Trifluoroacetic acid is highly corrosive.
Step 1: Synthesis of N-Boc-4-aminopyrrolidin-2-one
This step involves the intramolecular cyclization of N-Boc-4-amino-γ-butyric acid to form the corresponding lactam. The use of a carbodiimide coupling agent facilitates the amide bond formation.
Protocol:
-
To a solution of N-Boc-4-amino-γ-butyric acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add N-Hydroxysuccinimide (NHS) (1.1 eq).
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-Boc-4-aminopyrrolidin-2-one.
Step 2: Synthesis of N-Boc-4-amino-1-methylpyrrolidin-2-one
The lactam nitrogen is deprotonated with a strong base, followed by quenching with an electrophilic methyl source to achieve N-methylation.
Protocol:
-
Dissolve N-Boc-4-aminopyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient) to afford N-Boc-4-amino-1-methylpyrrolidin-2-one.
Step 3: Deprotection of the Boc Group
Acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
Protocol:
-
Dissolve N-Boc-4-amino-1-methylpyrrolidin-2-one (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free amine, 4-Amino-1-methylpyrrolidin-2-one. This product is often used in the next step without further purification.
Step 4: Formation of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
Conversion of the free amine to its more stable and handleable hydrochloride salt.
Protocol:
-
Dissolve the crude 4-Amino-1-methylpyrrolidin-2-one in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.
-
A precipitate should form upon addition.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield 4-Amino-1-methylpyrrolidin-2-one hydrochloride as a solid.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and purity assessment.[5][6]
¹H NMR (400 MHz, D₂O):
-
δ 3.80-3.95 (m, 1H): CH at C4 position.
-
δ 3.45 (dd, J = 11.2, 7.6 Hz, 1H): One of the CH₂ protons at C5.
-
δ 3.10 (dd, J = 11.2, 4.8 Hz, 1H): The other CH₂ proton at C5.
-
δ 2.85 (s, 3H): N-CH₃ protons.
-
δ 2.70 (dd, J = 17.6, 8.0 Hz, 1H): One of the CH₂ protons at C3.
-
δ 2.45 (dd, J = 17.6, 4.0 Hz, 1H): The other CH₂ proton at C3.
¹³C NMR (100 MHz, D₂O):
-
δ 178.5: C=O (C2).
-
δ 52.0: CH₂ (C5).
-
δ 48.5: CH (C4).
-
δ 35.0: CH₂ (C3).
-
δ 29.5: N-CH₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[7]
Characteristic Peaks (ATR, cm⁻¹):
-
3400-2800 (broad): N-H stretch of the ammonium salt (R-NH₃⁺).
-
1680 (strong): C=O stretch of the lactam.
-
1400-1450: C-H bending of the methyl and methylene groups.
Applications in Drug Discovery
The 4-Amino-1-methylpyrrolidin-2-one hydrochloride scaffold is a versatile starting point for the synthesis of a diverse range of compounds for drug discovery. The primary amine serves as a handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Caption: Potential derivatization pathways for drug discovery.
The pyrrolidinone core is a known pharmacophore in several classes of drugs, and modifications at the 4-position can lead to compounds with potential activity as:
-
Enzyme inhibitors: The amino group can interact with active sites of enzymes.
-
Receptor ligands: The scaffold can be elaborated to target specific G-protein coupled receptors (GPCRs) or ion channels.
-
Antimicrobial agents: Functionalized pyrrolidinones have been explored for their antibacterial and antifungal properties.[1]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. By following the outlined procedures, researchers can reliably produce this valuable chemical intermediate for further exploration in medicinal chemistry and drug development programs. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.
References
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(6), 1563. Available at: [Link]
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Benke, D., et al. (2003). Pyrrolidone derivatives. CNS Drug Reviews, 9(3), 271-286. Available at: [Link]
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- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
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Anderson, R. J., et al. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 40(42), 11263-11274. Available at: [Link]
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- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
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Application Note: 1H NMR Characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride
Introduction
4-Amino-1-methylpyrrolidin-2-one hydrochloride is a heterocyclic organic compound of significant interest in pharmaceutical research and drug development due to its presence as a key structural motif in various biologically active molecules. As a derivative of the pyrrolidinone core, it serves as a versatile building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in synthesis and as a potential active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful and non-destructive analytical technique for the unambiguous characterization of such small molecules in solution.[1][2]
This application note provides a comprehensive guide to the 1H NMR characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. It details the necessary protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to provide researchers with a robust framework for obtaining high-quality, reproducible results.
Molecular Structure and Proton Environment
The chemical structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride consists of a five-membered lactam ring with a methyl group on the nitrogen atom and a protonated amino group at the 4-position. The presence of the hydrochloride salt influences the electronic environment of the molecule, particularly the protons adjacent to the amino group.
Figure 1. Chemical structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
The proton environments that are expected to be observed in the 1H NMR spectrum are:
-
N-CH₃: The methyl group attached to the nitrogen atom.
-
H-3a and H-3b: The diastereotopic methylene protons adjacent to the carbonyl group.
-
H-4: The methine proton at the stereocenter bearing the amino group.
-
H-5a and H-5b: The diastereotopic methylene protons adjacent to the nitrogen atom.
-
-NH₃⁺: The protons of the ammonium group.
Experimental Design and Rationale
The successful acquisition of a high-resolution 1H NMR spectrum is critically dependent on the careful preparation of the sample and the selection of appropriate experimental parameters.
Solvent Selection: The Key to Solubility and Spectral Clarity
The choice of a deuterated solvent is a critical first step in NMR sample preparation.[3] Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.[3] For a polar hydrochloride salt such as 4-Amino-1-methylpyrrolidin-2-one hydrochloride, suitable solvents include Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Deuterium Oxide (D₂O): D₂O is an excellent choice for highly polar and water-soluble compounds. A key feature of using D₂O is that the acidic protons of the ammonium group (-NH₃⁺) will exchange with the deuterium of the solvent, causing the -NH₃⁺ signal to disappear from the spectrum. This can be a useful tool for signal assignment.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO-d₆ is a versatile polar aprotic solvent that can dissolve a wide range of compounds, including many salts. In DMSO-d₆, the -NH₃⁺ protons are typically observed as a broad signal, and their presence can be confirmed by a D₂O exchange experiment.
The choice between D₂O and DMSO-d₆ will depend on the specific information required and the solubility of the sample. For routine characterization, D₂O is often preferred due to its simplicity and the clean baseline it provides in the absence of exchangeable proton signals.
Sample Preparation Protocol
A well-prepared NMR sample is free of particulate matter and has the appropriate concentration for the desired experiment.[4]
Materials:
-
4-Amino-1-methylpyrrolidin-2-one hydrochloride
-
Deuterated solvent (D₂O or DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-Amino-1-methylpyrrolidin-2-one hydrochloride into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Vortex the mixture until the sample is completely dissolved. If necessary, gentle warming can be applied to aid dissolution, but ensure the sample is cooled to room temperature before transferring to the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no air bubbles.
-
Quality Check: Visually inspect the sample to ensure it is clear and free of any suspended particles. Particulate matter can significantly degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.
Diagram 1: Workflow for NMR Sample Preparation.
1H NMR Data Acquisition
The following parameters are a general guideline for acquiring a standard 1D 1H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for a small molecule. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans (NS) | 16-64 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |
| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
Spectral Interpretation and Data Analysis
The interpretation of the 1H NMR spectrum involves the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
Expected Chemical Shifts and Multiplicities
The following table provides an approximate guide to the expected chemical shifts for the protons of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. These values can vary depending on the solvent and sample concentration.
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Coupling |
| N-CH₃ | 2.8 - 3.0 | s (singlet) | None |
| H-3a, H-3b | 2.5 - 2.9 | dd (doublet of doublets) | Geminal & Vicinal |
| H-4 | 4.0 - 4.4 | m (multiplet) | Vicinal |
| H-5a, H-5b | 3.2 - 3.6 | m (multiplet) | Geminal & Vicinal |
| -NH₃⁺ (in DMSO-d₆) | 8.0 - 9.0 | br s (broad singlet) | Exchangeable |
Rationale for Chemical Shifts:
-
N-CH₃: This singlet appears in a region typical for methyl groups attached to a nitrogen atom in a lactam.
-
H-3 Protons: These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to appear at a lower field compared to simple alkanes. Their diastereotopic nature leads to distinct chemical shifts and geminal coupling. They will also exhibit vicinal coupling to the H-4 proton.
-
H-4 Proton: This methine proton is attached to a carbon bearing the electron-withdrawing ammonium group (-NH₃⁺), resulting in a significant downfield shift. It will be split by the adjacent H-3 and H-5 protons.
-
H-5 Protons: These protons are adjacent to the nitrogen atom of the lactam ring and will be deshielded. They will show geminal coupling to each other and vicinal coupling to the H-4 proton.
-
-NH₃⁺ Protons: In a non-exchanging solvent like DMSO-d₆, the ammonium protons typically appear as a broad singlet at a downfield chemical shift due to the positive charge and hydrogen bonding. In D₂O, this signal will be absent due to deuterium exchange.
Coupling Constants (J-values)
The coupling constants provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the five-membered ring.[5] The pyrrolidinone ring is not planar and exists in a dynamic equilibrium of envelope or twist conformations.
-
Geminal Coupling (²J): The coupling between the diastereotopic protons on the same carbon (H-3a/H-3b and H-5a/H-5b) is typically in the range of 12-18 Hz.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons (H-3/H-4 and H-4/H-5) will depend on the dihedral angle. Cis and trans couplings in five-membered rings can be complex, but generally range from 2-10 Hz.
Diagram 2: Relationship between proton environments and their expected signals in the 1H NMR spectrum.
Self-Validating Protocols: Ensuring Data Integrity
To ensure the trustworthiness of the obtained data, several self-validating steps should be incorporated into the experimental workflow.
-
D₂O Exchange: For samples dissolved in DMSO-d₆ or other aprotic deuterated solvents, the addition of a drop of D₂O to the NMR tube followed by re-acquisition of the spectrum should result in the disappearance of the -NH₃⁺ signal. This unequivocally confirms the assignment of the ammonium protons.
-
Solvent Residual Peak: The chemical shift of the residual non-deuterated solvent peak (e.g., H₂O/HDO in D₂O or residual DMSO-d₅ in DMSO-d₆) should be checked against established values to ensure proper referencing of the chemical shift axis.
-
Integration: The integral ratios of the signals should correspond to the number of protons in each environment (e.g., 3H for N-CH₃, 1H for H-4, etc.). This provides a quantitative check on the signal assignments and the purity of the sample.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the 1H NMR characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can obtain high-quality, reliable data for structural confirmation and purity assessment. The principles and rationales discussed herein are broadly applicable to the NMR analysis of other small polar organic molecules and their salts, making this a valuable resource for professionals in pharmaceutical and chemical research.
References
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Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry (Weinheim an der Bergstrasse, Germany), 17(23), 6338–6347. [Link]
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PubChem. (n.d.). N-methylpyrrolidin-2-on hydrochloride. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H). Retrieved January 27, 2026, from [Link]
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Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved January 27, 2026, from [Link]
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Amerigo Scientific. (n.d.). 4-Amino-1-ethylpyrrolidin-2-one hydrochloride. Retrieved January 27, 2026, from [Link]
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MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved January 27, 2026, from [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved January 27, 2026, from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved January 27, 2026, from [Link]
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Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of 4 in D2O as a function of added DCl. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl3) and (B) side.... Retrieved January 27, 2026, from [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
Abstract
This application note presents a detailed, reliable, and sensitive method for the detection and quantification of 4-Amino-1-methylpyrrolidin-2-one hydrochloride in solution using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-Amino-1-methylpyrrolidin-2-one is a polar, hydrophilic compound, and its accurate quantification is crucial in various stages of pharmaceutical research and development. The methodology herein leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with tandem mass spectrometry for highly selective and sensitive detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed instrument parameters, and data analysis.
Introduction: The Analytical Challenge
4-Amino-1-methylpyrrolidin-2-one hydrochloride is a small polar molecule. The analysis of such compounds by traditional reversed-phase liquid chromatography is often challenging due to poor retention on non-polar stationary phases.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective alternative, promoting the retention of polar analytes through partitioning between a water-enriched layer on the stationary phase and a mobile phase with a high organic content.[1][2][3] This method is particularly well-suited for the analysis of amino acids and other polar compounds without the need for derivatization.[1][3]
Mass spectrometric detection, specifically tandem mass spectrometry (MS/MS), offers unparalleled selectivity and sensitivity, making it the ideal choice for quantitative analysis in complex matrices.[4] This application note details a complete workflow, from sample preparation to data interpretation, for the robust analysis of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
Experimental Workflow Overview
The analytical workflow is designed for accuracy, precision, and high throughput. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1: Overall experimental workflow for the LC-MS/MS analysis.
Materials and Reagents
-
4-Amino-1-methylpyrrolidin-2-one hydrochloride (Reference Standard)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
Sample and Standard Preparation
Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results.
Standard Stock Solution Preparation
-
Accurately weigh approximately 10 mg of 4-Amino-1-methylpyrrolidin-2-one hydrochloride reference standard.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Store the stock solution at 2-8 °C.
Working Standard and Calibration Curve Preparation
-
Prepare a series of working standards by serially diluting the stock solution with a 50:50 (v/v) acetonitrile/water mixture.
-
The concentration range for the calibration curve should encompass the expected concentration of the analyte in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.
Sample Preparation
For simple aqueous samples, a "dilute and shoot" approach is often sufficient.[5]
-
Dilute the sample containing 4-Amino-1-methylpyrrolidin-2-one hydrochloride with the initial mobile phase conditions (e.g., 95% acetonitrile with 0.1% formic acid) to ensure compatibility with the HILIC column.
-
Centrifuge the diluted sample to remove any particulates before transferring the supernatant to an autosampler vial.
Liquid Chromatography Method
The choice of a HILIC stationary phase is critical for retaining the polar analyte.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters Atlantis HILIC Silica (3 µm, 2.1 x 100 mm) or equivalent HILIC phase |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and equilibrate for 4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale for Parameter Selection:
-
HILIC Column: A silica-based HILIC column is chosen for its ability to retain highly polar compounds like 4-Amino-1-methylpyrrolidin-2-one.[1][6]
-
Mobile Phase: The use of acetonitrile as the strong solvent and an aqueous buffer as the weak solvent is characteristic of HILIC. Formic acid and ammonium acetate are added to improve peak shape and ionization efficiency in the mass spectrometer.[6][7]
-
Gradient Elution: A gradient from high organic to a higher aqueous percentage allows for the elution of the retained polar analyte.
Mass Spectrometry Method
Positive electrospray ionization is selected due to the presence of the basic amino group, which is readily protonated.
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole, Sciex Triple Quad 6500+, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transition Details
The exact mass of the free base of 4-Amino-1-methylpyrrolidin-2-one is 114.15 g/mol . The protonated molecule [M+H]+ will have an m/z of approximately 115.1. The following are proposed MRM transitions that should be optimized on the specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 115.1 | To be determined | To be optimized | Quantifier |
| 115.1 | To be determined | To be optimized | Qualifier |
Optimization of MRM Transitions: The product ions and collision energies must be determined by infusing a standard solution of 4-Amino-1-methylpyrrolidin-2-one directly into the mass spectrometer. The collision energy should be optimized to maximize the abundance of the quantifier and qualifier ions.[6][8] The use of at least two MRM transitions provides a high degree of confidence in the identification of the analyte.[9]
Protocol: Step-by-Step Guide
Instrument Setup
-
Equilibrate the LC system with the initial mobile phase conditions (95% B) until a stable baseline is achieved.
-
Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.
-
Optimize the MS parameters (e.g., capillary voltage, gas flows) and MRM transitions by infusing a standard solution of the analyte.
Sequence Preparation
-
Prepare a sequence table including blanks, calibration standards, quality control samples, and unknown samples.
-
Inject a blank (mobile phase) at the beginning of the sequence to ensure the system is clean.
-
Run the calibration standards from the lowest to the highest concentration.
-
Inject quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the run.
-
Inject the unknown samples.
Data Acquisition and Processing
-
Acquire data in MRM mode.
-
Integrate the chromatographic peaks for the quantifier and qualifier ions for all standards and samples.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
System Suitability and Validation
To ensure the reliability of the method, the following parameters should be assessed:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.
-
Precision: The relative standard deviation (%RSD) of replicate injections of QC samples should be <15%.
-
Accuracy: The mean calculated concentration of QC samples should be within ±15% of the nominal value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. The use of HILIC for chromatographic separation and tandem mass spectrometry for detection ensures a highly selective and sensitive assay. This method is suitable for implementation in research and quality control laboratories for the accurate determination of this polar compound.
References
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Trtanj, M., et al. (2009). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. [Link]
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Barron, L., et al. (2006). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. PubMed. [Link]
-
Thermo Fisher Scientific. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Chromatography Online. [Link]
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Boufelfel, A., et al. (2012). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. [Link]
-
Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]
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Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]
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Li, W., et al. (2015). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. [Link]
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Young, J. E., & Matyska, M. T. (2011). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]
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Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Aalizadeh, R., et al. (2020). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Publishing. [Link]
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Tiziani, S., & Lodi, A. (2012). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. PubMed. [Link]
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Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]
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Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications. [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
-
Ilisz, I., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
-
Kadokami, K., et al. (2021). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. University of Miami. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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Castro-Puyana, M., et al. (2016). Enantiomeric separation of non-protein amino acids by electrokinetic chromatography. PubMed. [Link]
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Patrick, S. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Application Notes & Protocols: 4-Amino-1-methylpyrrolidin-2-one Hydrochloride as a Versatile Synthetic Building Block
Document ID: ANP-4AMP-20260127
Introduction: The Strategic Value of the Pyrrolidinone Scaffold
The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its prevalence is due to a combination of favorable properties: the lactam structure provides metabolic stability, the ring conformation allows for precise positioning of substituents in three-dimensional space, and the polar nature of the amide bond enhances aqueous solubility. Within this class, 4-Amino-1-methylpyrrolidin-2-one hydrochloride stands out as a particularly valuable and versatile building block.
The primary amine at the C4 position offers a nucleophilic handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups. The N-methylation prevents potential side reactions at the lactam nitrogen, such as undesired acylation, thereby simplifying synthetic routes and improving yields. Supplied as a stable, crystalline hydrochloride salt, it is easy to handle and store, ensuring reproducibility in synthetic protocols. This guide provides an in-depth exploration of its properties, core applications, and detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The hydrochloride salt is hygroscopic and should be stored in a desiccator or a dry, inert atmosphere.
| Property | Value |
| CAS Number | 40313-14-8 |
| Molecular Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol. Sparingly soluble in dichloromethane, ethyl acetate. |
| Storage | Store at 2-8°C under a dry, inert atmosphere. |
Core Synthetic Applications & Protocols
The primary amine of 4-Amino-1-methylpyrrolidin-2-one is a nucleophilic center that readily participates in a variety of bond-forming reactions. This section details the most common and impactful transformations.
N-Acylation and N-Sulfonylation: Building Amides and Sulfonamides
Amide and sulfonamide linkages are fundamental in drug design. N-acylation and N-sulfonylation of 4-Amino-1-methylpyrrolidin-2-one provide a straightforward route to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR).
Causality and Experimental Choices:
-
Base: The reaction requires a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Its primary role is to neutralize the hydrochloride salt, liberating the free primary amine. A secondary, crucial role is to act as an acid scavenger, quenching the HCl or sulfonic acid generated during the reaction, which drives the equilibrium towards product formation. Typically, 2.0 to 2.2 equivalents of the base are used.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal. They are inert to the reaction conditions and effectively dissolve the starting materials and reagents.
-
Temperature: These reactions are often initiated at 0°C to control the initial exothermic reaction upon addition of the electrophilic acyl or sulfonyl chloride, minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
Detailed Protocol: Synthesis of N-(1-methyl-5-oxo-pyrrolidin-3-yl)benzamide
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-1-methylpyrrolidin-2-one hydrochloride (1.0 g, 6.64 mmol).
-
Solvent Addition: Suspend the solid in anhydrous dichloromethane (DCM, 30 mL).
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (2.0 mL, 14.6 mmol, 2.2 equiv) dropwise to the stirred suspension. Stir for 15 minutes to ensure complete neutralization.
-
Electrophile Addition: Slowly add a solution of benzoyl chloride (0.93 g, 6.64 mmol, 1.0 equiv) in DCM (5 mL) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide product.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone.[1][2] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3] It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to reduce aldehydes and ketones, thus minimizing the formation of alcohol byproducts.[3] Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide reagents.[1]
-
Solvent: 1,2-Dichloroethane (DCE) is a preferred solvent as it is compatible with the reducing agent and effectively dissolves a wide range of substrates.[3]
-
Catalyst: A catalytic amount of acetic acid is often added, particularly with less reactive ketones. The acid protonates the carbonyl group, activating it for nucleophilic attack by the amine, and also facilitates the dehydration step to form the imine.
Detailed Protocol: Synthesis of 4-(Benzylamino)-1-methylpyrrolidin-2-one
-
Reagent Preparation: In a round-bottom flask, combine 4-Amino-1-methylpyrrolidin-2-one hydrochloride (1.0 g, 6.64 mmol), benzaldehyde (0.71 g, 6.64 mmol, 1.0 equiv), and 1,2-dichloroethane (DCE, 40 mL).
-
Base Addition: Add triethylamine (1.0 mL, 7.3 mmol, 1.1 equiv) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (2.1 g, 9.96 mmol, 1.5 equiv) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction by LC-MS until the starting amine is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired secondary amine.
Visualization of Synthetic Workflows
To better illustrate the practical application of this building block, the following diagrams outline the general experimental workflow and the key chemical transformations.
Caption: General experimental workflow for utilizing the building block.
Caption: Key synthetic transformations of 4-Amino-1-methylpyrrolidin-2-one.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acylation | Incomplete neutralization of HCl salt. | Ensure at least 2.1 equivalents of base are used. Stir for 15-20 min after base addition before adding the electrophile. |
| Moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Formation of Alcohol Byproduct in Reductive Amination | Reducing agent is too strong or added too early. | Use a mild reductant like NaBH(OAc)₃. Ensure imine formation is underway before adding the reducing agent (can be done stepwise if necessary). |
| Dialkylation in Reductive Amination | Product (secondary amine) is more nucleophilic than the starting primary amine and reacts with another equivalent of the aldehyde. | Use a slight excess (1.1-1.2 equiv) of the primary amine. Add the aldehyde slowly to the mixture of amine and reducing agent. |
| Difficult Purification | Residual base (e.g., TEA) or salts. | Perform an aqueous work-up with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a base wash (e.g., NaHCO₃) to neutralize. |
Conclusion
4-Amino-1-methylpyrrolidin-2-one hydrochloride is a robust and highly adaptable synthetic intermediate. Its pre-activated N-methyl lactam structure and the strategically placed primary amine allow for efficient and clean execution of cornerstone synthetic reactions, including amide bond formation and reductive amination. The protocols and insights provided herein are designed to empower researchers to confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
Sources
N-Alkylation of 4-Aminopyrrolidin-2-one: A Detailed Protocol for Drug Discovery and Development
Introduction: The Significance of N-Alkylated 4-Aminopyrrolidin-2-one Scaffolds
The 4-aminopyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. N-alkylation of this moiety offers a robust strategy for tuning the pharmacological properties of lead compounds, including their potency, selectivity, and pharmacokinetic profiles. The introduction of diverse alkyl groups at the nitrogen atom allows for the systematic exploration of the chemical space around this core, a critical step in modern drug discovery and development.[1] This application note provides detailed protocols for the N-alkylation of 4-aminopyrrolidin-2-one, focusing on two primary and highly effective methods: Reductive Amination and Direct Alkylation . We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions, thereby empowering researchers to adapt and optimize these protocols for their specific synthetic targets.
Method 1: Reductive Amination - A Controlled and Versatile Approach
Reductive amination is a powerful method for the N-alkylation of amines, offering excellent control over the degree of alkylation and preventing the common issue of over-alkylation often encountered with direct alkylation methods.[2] The reaction proceeds in a two-step, one-pot sequence: the initial formation of an imine or enamine intermediate from the reaction of the primary amine of 4-aminopyrrolidin-2-one with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding N-alkylated product.[3][4]
Mechanism of Reductive Amination
The reaction is typically performed under mildly acidic conditions (pH 4-5) which facilitates the formation of the iminium ion, rendering it more susceptible to reduction.[5] A key advantage of this method is the chemoselectivity of the reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they selectively reduce the iminium ion intermediate over the starting carbonyl compound.[2][3]
Caption: Workflow of the Reductive Amination Protocol.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the reductive amination of 4-aminopyrrolidin-2-one with an aldehyde.
Materials:
-
4-Aminopyrrolidin-2-one
-
Aldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminopyrrolidin-2-one (1 equivalent).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Addition of Aldehyde: Add the aldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
pH Adjustment (Optional): If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The optimal pH is typically between 4 and 5.[5]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).
-
Characterization: The structure and purity of the final N-alkylated product should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.[6][7]
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over carbonyls; does not require strict pH control.[3] |
| Sodium cyanoborohydride (NaBH₃CN) | Effective but toxic cyanide byproducts are a concern.[2] | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reagents and facilitate the reaction. |
| Stoichiometry | Aldehyde/Ketone: ~1.1 eq; Reducing Agent: ~1.5 eq | A slight excess of the carbonyl compound ensures complete consumption of the amine, while an excess of the reducing agent drives the reaction to completion. |
| Temperature | Room Temperature | Sufficient for most reductive aminations, minimizing side reactions. |
| pH | Mildly acidic (4-5) | Catalyzes the formation of the iminium ion intermediate.[5] |
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation of 4-aminopyrrolidin-2-one with alkyl halides is a more classical approach. While it can be very effective, it often requires careful control to avoid the formation of dialkylated and quaternary ammonium salt byproducts.[2][8] This method is particularly useful for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl). The reaction typically involves the deprotonation of the amine by a suitable base to generate a more nucleophilic species, which then undergoes a nucleophilic substitution reaction (Sₙ2) with the alkyl halide.[9]
Mechanism of Direct Alkylation
The reaction proceeds via a standard Sₙ2 mechanism. A base is used to deprotonate the primary amine of 4-aminopyrrolidin-2-one, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond. The choice of base and solvent is critical to the success of this reaction.
Caption: Workflow of the Direct N-Alkylation Protocol.
Detailed Experimental Protocol: Direct Alkylation
This protocol outlines a general procedure for the direct N-alkylation of 4-aminopyrrolidin-2-one with an alkyl halide.
Materials:
-
4-Aminopyrrolidin-2-one
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 4-aminopyrrolidin-2-one (1 equivalent) in anhydrous DMF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the N-alkylated product using NMR (¹H and ¹³C) and mass spectrometry.[6][7]
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base suitable for deprotonating amines.[9] |
| Potassium Carbonate (K₂CO₃) | A milder base, often used in polar aprotic solvents like acetonitrile. | |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Polar aprotic solvents that are excellent for Sₙ2 reactions. |
| Stoichiometry | Alkyl Halide: 1.0-1.2 eq; Base: ~1.2 eq | A slight excess of the alkylating agent and base is often used to drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic deprotonation step, followed by warming to facilitate the Sₙ2 reaction. |
| Inert Atmosphere | Nitrogen or Argon | Necessary when using reactive bases like NaH to prevent reaction with atmospheric moisture. |
Purification and Characterization
Regardless of the chosen synthetic route, purification of the final N-alkylated 4-aminopyrrolidin-2-one is crucial.
-
Purification: Column chromatography on silica gel is the most common method for purifying these compounds.[10] For less polar products, a solvent system of ethyl acetate and hexanes is often effective. For more polar compounds, a mixture of dichloromethane and methanol may be required. In some cases, purification can be achieved by distillation, particularly for N-methyl-2-pyrrolidone derivatives.[11][12]
-
Characterization: The identity and purity of the synthesized compounds should be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6][7] The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the pyrrolidinone core will confirm a successful reaction.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the addition of the alkyl group.[6]
-
Conclusion
The N-alkylation of 4-aminopyrrolidin-2-one is a fundamental transformation in the synthesis of novel drug candidates. Both reductive amination and direct alkylation offer viable and effective routes to a diverse range of N-substituted derivatives. Reductive amination is generally preferred for its superior control and applicability to a wider range of alkyl groups introduced via aldehydes and ketones. Direct alkylation, while potentially problematic with respect to over-alkylation, remains a straightforward method for introducing simple alkyl substituents. The choice of method will ultimately depend on the specific target molecule and the available starting materials. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient and rational synthesis of novel N-alkylated 4-aminopyrrolidin-2-one derivatives.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Singh, O. M., Singh, S. J., Kim, S.-N., & Lee, S.-G. (2007). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. Retrieved from [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1999). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry, 42(6), 1027–1040. Retrieved from [Link]
-
Westphal, F., Junge, T., Rösner, P., Suesse, M., & Schuster, F. (2006). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutyrophenone. Forensic Science International, 169(1), 32-44. Retrieved from [Link]
-
Saikam, N. (2014, May 31). How do you purify N-vinylpyrrolidinone? ResearchGate. Retrieved from [Link]
-
Tantanak, D., & Tüzün, N. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]
-
Ivanova, O., Khemchyan, L., & Trushkov, I. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8475. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
Justia Patents. (n.d.). Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). Retrieved from [Link]
-
Wang, W., Li, Y., Wang, C., & Zhu, J. (2023). An Oxidative [3+2+1] Cyclization of Enaminones and N‐Alkenyl‐2‐pyrrolidinone: Access to Polysubstituted 4‐Alkylated 1,4‐dihydropyridines. Advanced Synthesis & Catalysis, 365(9), 1431-1436. Retrieved from [Link]
-
Tellis, J. C., Kelly, C. B., & Molander, G. A. (2016). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Bakherad, M., Keivanloo, A., & Doost, A. (2016). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 12, 1638–1645. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Pirnot, M. T., Rankic, D. A., Martin, D. B., & MacMillan, D. W. (2013). Photocatalytic α-Alkylation of Amines with Alkyl Halides. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Retrieved from [Link]
-
Kuhnert, N., Jaiswal, R., & Matei, M. F. (2016). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules, 21(10), 1339. Retrieved from [Link]
-
European Patent Office. (2016, August 31). Method for purifying n-methyl-2-pyrrolidone. Retrieved from [Link]
-
Tundel, R. E., & Anderson, K. W. (2014). Photoinduced, copper-catalyzed alkylation of amides with unactivated secondary alkyl halides at room temperature. Journal of the American Chemical Society, 136(6), 2259–2262. Retrieved from [Link]
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Application Note: A Fluorometric In Vitro Assay for Screening Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Forward-Looking Statement: This document describes a robust, high-throughput fluorometric assay for identifying and characterizing inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes. While this protocol is broadly applicable, it is presented here as an exemplary workflow for assessing the inhibitory potential of novel small molecules, such as 4-Amino-1-methylpyrrolidin-2-one hydrochloride, which shares structural motifs with known DPP-4 inhibitors ("gliptins"). Direct, published protocols for this specific compound are not widely available; therefore, this application note provides the foundational methodology to enable its characterization.
Scientific Background and Assay Principle
1.1. DPP-4: A Key Regulator in Glucose Homeostasis Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase found on the surface of most cell types.[1] A major physiological role of DPP-4 is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release after a meal.[4] By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively curtails their glucose-lowering effects.[5] Consequently, inhibiting DPP-4 has emerged as a successful therapeutic strategy for managing type 2 diabetes mellitus.[3][6] DPP-4 inhibitors increase the bioavailability of active incretins, leading to improved glycemic control.[4]
1.2. Assay Principle This protocol employs a sensitive and reliable fluorometric method ideal for high-throughput screening.[7] The assay utilizes a specific, non-fluorescent DPP-4 substrate, H-Gly-Pro-AMC (7-Amino-4-methylcoumarin).[8] In the presence of active DPP-4, the enzyme cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent AMC moiety.[9][10] The resulting fluorescence intensity is directly proportional to DPP-4 activity. When a potential inhibitor, such as 4-Amino-1-methylpyrrolidin-2-one hydrochloride, is introduced, it will bind to the enzyme and block substrate cleavage, leading to a quantifiable reduction in the fluorescent signal.[10] This reduction allows for the determination of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[11]
Mechanism of DPP-4 Inhibition Assay
Caption: Diagram of the DPP-4 fluorometric assay principle.
Materials and Methods
2.1. Reagents and Equipment This protocol is designed for a 96-well plate format. All reagents should be of high purity (≥95%).
| Reagent / Equipment | Recommended Source / Specification | Rationale for Use |
| Test Compound | 4-Amino-1-methylpyrrolidin-2-one HCl | The molecule to be evaluated for DPP-4 inhibitory activity. |
| Positive Control | Sitagliptin or Vildagliptin | A known, potent DPP-4 inhibitor used to validate assay performance.[12] |
| Enzyme | Recombinant Human DPP-4 | The biological target of the assay.[1] |
| Substrate | H-Gly-Pro-AMC | A fluorogenic peptide cleaved by DPP-4 to produce a signal.[13][14] |
| Assay Buffer | 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0 | Maintains optimal pH and ionic strength for enzyme stability and activity.[1] |
| Solvent | DMSO (Dimethyl Sulfoxide), HPLC Grade | Used to dissolve the test compound and control inhibitor. |
| Plate Reader | Fluorescence Plate Reader | Required for detecting the fluorescent signal from cleaved AMC. |
| Microplates | Black, flat-bottom 96-well plates | Opaque walls minimize well-to-well crosstalk and light scatter. |
| Pipettes | Calibrated single and multichannel pipettes | Ensure accurate and precise liquid handling. |
2.2. Preparation of Stock Solutions
-
Rationale: Preparing concentrated stock solutions in DMSO allows for easy serial dilutions and minimizes the final solvent concentration in the assay, which can interfere with enzyme activity if too high.
-
Test Compound (10 mM): Prepare a 10 mM stock solution of 4-Amino-1-methylpyrrolidin-2-one hydrochloride in 100% DMSO.
-
Positive Control (1 mM): Prepare a 1 mM stock solution of Sitagliptin in 100% DMSO.
-
DPP-4 Enzyme (e.g., 1 µg/µL): Reconstitute lyophilized enzyme in Assay Buffer as per the manufacturer's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[8]
-
Substrate (5 mM): Prepare a 5 mM stock solution of H-Gly-Pro-AMC in DMSO. Store protected from light at -20°C.[1]
Detailed Assay Protocol
This protocol provides sufficient volumes for triplicate measurements in a 96-well plate format with a final assay volume of 100 µL per well.
Step 1: Prepare Working Solutions
-
Rationale: Diluting reagents in Assay Buffer just before use ensures stability and proper final concentrations.
-
Assay Buffer: Bring to room temperature before use.[9]
-
DPP-4 Enzyme Working Solution: Thaw the enzyme stock on ice. Dilute it with Assay Buffer to a 2X final concentration (e.g., 20 ng/mL, final concentration will be 10 ng/mL). Keep on ice.[1]
-
Substrate Working Solution: Dilute the 5 mM stock solution in Assay Buffer to a 2X final concentration (e.g., 200 µM, final concentration will be 100 µM). Protect from light.
-
Test Compound Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). Then, dilute each of these DMSO stocks 50-fold into Assay Buffer. This creates a 2X final concentration series of the inhibitor with a consistent 2% DMSO concentration.
-
Step 2: Assay Plate Setup
-
Rationale: Including proper controls is critical for data normalization and interpretation. This setup validates the assay's integrity.
-
Add Inhibitors/Controls (50 µL):
-
Blank Wells (No Enzyme): Add 50 µL of Assay Buffer containing 2% DMSO.
-
100% Activity Control (No Inhibitor): Add 50 µL of Assay Buffer containing 2% DMSO.
-
Test Compound Wells: Add 50 µL of each serially diluted test compound.
-
Positive Control Wells: Add 50 µL of the diluted Sitagliptin working solution.
-
-
Add DPP-4 Enzyme (25 µL):
-
Add 25 µL of Assay Buffer to the "Blank" wells.
-
Add 25 µL of the DPP-4 Enzyme Working Solution to all other wells.
-
-
Pre-incubation: Gently tap the plate to mix. Cover and incubate for 10-15 minutes at 37°C.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for equilibrium binding to occur before the substrate is introduced, ensuring a more accurate measurement of inhibition.[15]
-
-
Step 3: Initiate and Read the Reaction
-
Add Substrate (25 µL): Add 25 µL of the Substrate Working Solution to all wells to initiate the reaction.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[1]
-
Fluorescence Measurement: Read the plate using a fluorescence plate reader with excitation at 350-360 nm and emission at 450-465 nm.[1][14] It is recommended to read in kinetic mode (e.g., every 2 minutes) to ensure the reaction is in the linear range, but an endpoint reading is also sufficient.
Experimental Workflow
Caption: High-level workflow for the DPP-4 inhibitor screening assay.
Data Analysis and Interpretation
4.1. Calculation of Percent Inhibition The primary endpoint of this assay is the percent inhibition of DPP-4 activity at various concentrations of the test compound.
-
Background Subtraction: Subtract the average relative fluorescence units (RFU) of the "Blank" wells from all other wells.[16]
-
Corrected RFU = RFU_sample - RFU_blank
-
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = (1 - (Corrected RFU_inhibitor / Corrected RFU_no_inhibitor)) * 100
-
4.2. IC50 Determination The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[17]
-
Plot Data: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation.[18] This will generate a sigmoidal dose-response curve.[19]
-
Derive IC50: The IC50 is one of the parameters calculated from the curve fit. A lower IC50 value indicates a more potent inhibitor.[11]
4.3. Self-Validation and Quality Control
-
Positive Control: The calculated IC50 for the known inhibitor (e.g., Sitagliptin) should fall within the expected literature range (typically low nanomolar), confirming the assay is performing correctly.[12]
-
Z'-Factor: For high-throughput screening, calculating the Z'-factor is recommended to assess assay quality. A Z' value > 0.5 indicates an excellent and robust assay.
-
Data Reproducibility: Triplicate wells should have a coefficient of variation (CV%) of less than 15%.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | Autofluorescent compound; Contaminated buffer or plates. | Run a compound-only control (no enzyme, no substrate) to check for autofluorescence. Use fresh, high-quality reagents and plates. |
| Low signal-to-background ratio | Insufficient enzyme activity; Substrate degradation. | Increase enzyme concentration or incubation time (ensure reaction remains linear). Prepare fresh substrate solution and protect it from light. |
| Poor curve fit / Incomplete inhibition | Inhibitor concentration range is too low; Compound insolubility. | Extend the concentration range of the test compound. Ensure the compound is fully dissolved in DMSO before dilution in aqueous buffer. |
| High variability between replicates | Pipetting errors; Incomplete mixing. | Ensure pipettes are calibrated. Gently mix the plate after each addition step. Use a multichannel pipette for consistent additions. |
References
-
Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]
-
Mentlein, R., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(21). Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Röhrborn, D., et al. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 828. Retrieved from [Link]
-
Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]
-
Dr. Oracle. (2025). What is the role of DPP-4 (Dipeptidyl Peptidase-4) in glucose levels? Retrieved from [Link]
-
Shapiro, A. (2021). How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. Retrieved from [Link]
-
Pugliese, G., et al. (2020). Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. International Journal of Molecular Sciences, 21(21), 8159. Retrieved from [Link]
-
ResearchGate. (n.d.). In-vitro DPP-4 inhibition assay against sitagliptin. Retrieved from [Link]
-
OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
JoVE. (2024). Video: Dipeptidyl Peptidase 4 Inhibitors. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Wikipedia. (2024). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved from [Link]
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 5. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 14. caymanchem.com [caymanchem.com]
- 15. oatext.com [oatext.com]
- 16. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. courses.edx.org [courses.edx.org]
- 18. researchgate.net [researchgate.net]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes & Protocols: The Versatile Pyrrolidinone Scaffold in Neuroscience Research
A Senior Application Scientist's Guide to Nootropic and Anticonvulsant Pyrrolidinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidinone Core - A Privileged Scaffold in CNS Drug Discovery
The five-membered nitrogen-containing lactam, the 2-pyrrolidinone ring, represents a cornerstone in the architecture of numerous neurologically active agents.[1][2] While the specific compound 4-Amino-1-methylpyrrolidin-2-one hydrochloride does not have a significant documented role in contemporary neuroscience research, the broader family of pyrrolidinone derivatives has yielded a rich pharmacology, impacting cognition, neuroprotection, and seizure control.[2] This guide provides an in-depth exploration of two prominent classes of pyrrolidinone-based compounds that have become indispensable tools in neuroscience research and clinical practice: the nootropic racetams and the anticonvulsant SV2A ligands.
This document will elucidate the mechanistic underpinnings of these compounds, provide detailed protocols for their application in preclinical research, and offer insights into the causal relationships between their molecular targets and physiological effects.
Part 1: The Racetam Class - Modulators of Cognitive Function
The racetam family of drugs, with piracetam as its progenitor, are renowned for their nootropic, or cognitive-enhancing, properties.[2][3][4] These compounds are widely investigated for their potential to improve learning, memory, and focus, particularly in contexts of cognitive decline.[4][5]
Mechanism of Action: A Multi-Targeted Approach
The precise mechanism of action for racetams is not attributed to a single molecular target but is rather understood as a multifaceted modulation of synaptic function.[2][3]
-
Positive Allosteric Modulation of AMPA Receptors: Several racetams, including aniracetam, act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] By binding to a site distinct from the glutamate binding site, they enhance the receptor's response to glutamate, facilitating excitatory neurotransmission.[7][8] This is thought to bolster synaptic plasticity, a cellular correlate of learning and memory.[3][4]
-
Enhancement of Cholinergic Neurotransmission: Racetams have been shown to increase the efficiency of the cholinergic system, which is crucial for attention and memory.[3][9] This is achieved not by direct receptor binding, but by enhancing acetylcholine utilization and increasing the density of muscarinic acetylcholine receptors.[3]
-
Increased Neuronal Membrane Fluidity: Piracetam has been observed to increase the fluidity of mitochondrial and synaptosomal membranes, particularly in aging brains.[4] This biophysical change is hypothesized to improve transmembrane signaling and receptor function.
The convergence of these mechanisms leads to an overall enhancement of synaptic efficacy and neuronal communication, providing a basis for the observed cognitive benefits.
Experimental Protocols: Investigating Nootropic Effects
This protocol outlines the use of piracetam to study its effects on long-term potentiation (LTP), a key cellular model of memory formation.
Objective: To determine if piracetam enhances the induction or maintenance of LTP in the CA1 region of the hippocampus.
Materials:
-
Piracetam (Sigma-Aldrich or equivalent)
-
Artificial cerebrospinal fluid (aCSF)
-
Rat or mouse hippocampal slices (400 µm)
-
Field electrophysiology rig with stimulating and recording electrodes
Procedure:
-
Prepare hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses every 30 seconds for 20 minutes.
-
Apply piracetam (e.g., 100 µM) to the perfusion bath and continue baseline recording for another 20 minutes to observe any direct effects on basal synaptic transmission.[10]
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Compare the magnitude of LTP in piracetam-treated slices to control slices.
Expected Outcome: Piracetam may lead to a more robust and sustained potentiation of the fEPSP slope following HFS compared to control conditions, indicating an enhancement of synaptic plasticity.[10]
Objective: To evaluate the effect of a racetam, like aniracetam, on spatial learning and memory in a rodent model.
Materials:
-
Aniracetam
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Morris water maze apparatus
-
Rodents (mice or rats)
Procedure:
-
Administer aniracetam or vehicle to the animals (e.g., 50 mg/kg, i.p.) 30 minutes prior to the start of the training session.
-
Acquisition Phase (4-5 days):
-
Place the animal into the water maze at one of four starting positions.
-
Allow the animal to search for a hidden platform for a set duration (e.g., 60 seconds).
-
If the animal finds the platform, allow it to remain there for 15-20 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
Repeat for multiple trials per day.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the maze.
-
Place the animal in the maze and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Expected Outcome: Animals treated with aniracetam are expected to show shorter escape latencies during the acquisition phase and spend significantly more time in the target quadrant during the probe trial, indicating improved spatial learning and memory consolidation.
Part 2: Levetiracetam and its Analogs - Precision Anticonvulsants
Levetiracetam is a second-generation antiepileptic drug with a unique mechanism of action that distinguishes it from classical anticonvulsants.[11][12] It possesses a broad spectrum of activity against various seizure types and is noted for its favorable safety profile.[13]
Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)
The primary molecular target of levetiracetam is the synaptic vesicle glycoprotein 2A (SV2A).[11][12][14]
-
Binding to SV2A: Levetiracetam binds with high affinity to SV2A, a protein integral to the membrane of synaptic vesicles.[11][12]
-
Modulation of Neurotransmitter Release: While the precise downstream effects of this binding are still under investigation, it is believed to modulate the release of neurotransmitters.[14] By interacting with SV2A, levetiracetam is thought to reduce the release of glutamate during high-frequency neuronal firing, thereby decreasing neuronal hyperexcitability and suppressing seizures.[11]
This targeted action on a key component of the presynaptic machinery provides a novel approach to seizure control.[15]
Experimental Protocols: Characterizing Anticonvulsant Properties
Objective: To determine if levetiracetam can reduce the frequency of action potentials in cultured neurons.
Materials:
-
Levetiracetam (Tocris Bioscience or equivalent)
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Patch-clamp electrophysiology setup
Procedure:
-
Establish a whole-cell patch-clamp recording from a cultured neuron.
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.
-
Perfuse the culture with levetiracetam (e.g., 10-100 µM).
-
Repeat the current injection protocol and measure the resulting action potential frequency.
-
Compare the firing frequency before and after the application of levetiracetam.
Expected Outcome: Levetiracetam is expected to reduce the number of action potentials fired in response to depolarizing stimuli, demonstrating its ability to dampen neuronal excitability.
Objective: To evaluate the efficacy of levetiracetam in a chemically-induced acute seizure model.
Materials:
-
Levetiracetam
-
Pentylenetetrazol (PTZ)
-
Saline solution
-
Rodents (mice or rats)
Procedure:
-
Administer levetiracetam or saline (vehicle control) to the animals (e.g., 20-50 mg/kg, i.p.) 30 minutes prior to seizure induction.
-
Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
Immediately begin observing the animals for seizure activity for a period of 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.
Expected Outcome: Levetiracetam-treated animals should exhibit a significant increase in the latency to the first seizure, a reduction in the severity of seizures, and a lower incidence of generalized tonic-clonic seizures compared to the control group.
Data Presentation
| Compound Class | Primary Mechanism of Action | Key Molecular Target(s) | Primary Application in Neuroscience | Example Compounds |
| Racetams | Positive Allosteric Modulation, Enhanced Neurotransmission | AMPA Receptors, Cholinergic System | Nootropic, Cognitive Enhancement | Piracetam, Aniracetam, Oxiracetam |
| SV2A Ligands | Modulation of Neurotransmitter Release | Synaptic Vesicle Protein 2A (SV2A) | Anticonvulsant, Anti-epileptic | Levetiracetam, Brivaracetam |
Visualizations
Caption: Putative mechanisms of action for racetam nootropics.
Caption: Levetiracetam's mechanism via SV2A binding.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
-
Ampakine. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Cárdenas-Pérez, R. E., et al. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals, 14(10), 1003. [Link]
-
Javed, S., et al. (2023). Piracetam as Neuroprotective, Anticonvulsant, and Anti-Anxiety Agent: An In Vivo Study on Ptz Epileptic Rats. ACS Chemical Neuroscience. [Link]
-
Racetam. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Levetiracetam. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). ResearchGate. [Link]
-
What is the mechanism of Piracetam? (2024). Patsnap Synapse. [Link]
-
AMPAkines have site-specific analgesic effects in the cortex. (2021). Neurobiology of Pain, 9, 100059. [Link]
-
Effect of piracetam, a nootropic agent, on rat brain monoamines and prostaglandins. (2023). Research Square. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6539. [Link]
-
Levetiracetam. (2023). In StatPearls. StatPearls Publishing. [Link]
-
Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. (2024). Health Open Research, 2, 1. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
-
Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior. (2021). Request PDF. [Link]
-
What is the mechanism of Levetiracetam? (2024). Patsnap Synapse. [Link]
-
Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 156-163. [Link]
-
Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]
-
Bobkova, N., et al. (2019). Piracetam potentiates neuronal and behavioral effects of ketamine. ResearchGate. [Link]
-
2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. (2019). Frontiers in Neuroscience, 13, 442. [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2022). Antioxidants, 11(11), 2219. [Link]
-
Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. (2015). Frontiers in Pharmacology, 6, 189. [Link]
-
Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy. (2020). Respiratory Physiology & Neurobiology, 277, 103423. [Link]
-
What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. (2024). News-Medical.net. [Link]
-
The acute and chronic administrations of piracetam affect the movement-related brain macropotentials. (1993). International Journal of Psychophysiology, 15(1), 1-8. [Link]
-
Ampakine Research. (n.d.). Neurotransmitter.net. Retrieved January 27, 2026, from [Link]
-
Piracetam induces plasma membrane depolarization in rat brain synaptosomes. (2012). Neuroscience Letters, 527(2), 80-84. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 4. healthopenresearch-files.f1000.com [healthopenresearch-files.f1000.com]
- 5. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ampakine - Wikipedia [en.wikipedia.org]
- 7. Racetam - Wikipedia [en.wikipedia.org]
- 8. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levetiracetam - Wikipedia [en.wikipedia.org]
- 13. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 15. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
I. Synthetic Overview: The Pathway to 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
A common and reliable synthetic route to 4-Amino-1-methylpyrrolidin-2-one hydrochloride proceeds in two key stages: the nitration of a suitable precursor to form 1-methyl-4-nitropyrrolidin-2-one, followed by the catalytic hydrogenation of the nitro group to the desired primary amine, and subsequent salt formation.
Caption: General synthetic scheme for 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
II. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis, with a focus on the critical catalytic hydrogenation step.
Q1: My hydrogenation reaction is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete reduction of the nitro group is a common issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.[1]
Likely Causes:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon - Pd/C) may have reduced activity due to improper storage, handling, or contamination. Catalysts can be poisoned by sulfur, nitrogen, or phosphorus compounds.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Low Hydrogen Pressure: The pressure of hydrogen gas may be insufficient to drive the reaction to completion.
-
Poor Substrate Solubility: If the 1-methyl-4-nitropyrrolidin-2-one is not fully dissolved in the reaction solvent, the reaction will be slow.[1]
-
Inadequate Agitation: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen gas.
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known, reliable substrate. Ensure the catalyst has been stored under an inert atmosphere.
-
Optimize Catalyst Loading: Gradually increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure.
-
Improve Solubility: Choose a solvent in which the starting material is highly soluble. Protic co-solvents like ethanol or methanol can be beneficial.[1]
-
Ensure Efficient Stirring: Use a high-quality stir bar and a stir plate with sufficient power to ensure the catalyst is well-suspended.
Q2: I'm observing significant side products, including some with higher molecular weights than my desired product. What are these and how can I minimize them?
A2: The formation of side products is often due to the stepwise nature of nitro group reduction, which involves several intermediates.[1] These intermediates can either be a result of incomplete reduction or can react with each other to form dimeric impurities.
Common Side Products and Their Causes:
| Side Product | Likely Cause |
| 4-Nitroso-1-methylpyrrolidin-2-one | Incomplete reduction. This is one of the initial intermediates in the reduction of a nitro group. |
| 4-Hydroxylamino-1-methylpyrrolidin-2-one | Incomplete reduction. This is a subsequent intermediate after the nitroso stage. Accumulation of hydroxylamines can be problematic.[2] |
| Azoxy, Azo, and Hydrazo Dimers | Condensation reactions between nitroso and hydroxylamino intermediates. These are higher molecular weight impurities that can be difficult to remove. The formation of azo and azoxy compounds is a known issue in the reduction of aromatic nitro compounds.[2] |
| 1-Methyl-pyrrolidin-2-one (Over-reduction/Deamination) | While less common, harsh reaction conditions (high temperature, aggressive catalyst) could potentially lead to the cleavage of the C-N bond at the 4-position, followed by reduction. |
| 1-Methyl-1,5-dihydro-pyrrol-2-one (Dehydrogenation) | The formation of pyrrole derivatives from pyrrolidines is possible under certain oxidative conditions, and in some cases, with specific catalysts.[3] This is generally a minor side product in reductive environments. |
Troubleshooting and Minimization Strategies:
-
Control Reaction Temperature: While some reductions may require heat, higher temperatures can promote side reactions.[1] Attempt the reaction at room temperature first and only apply gentle heating if necessary.
-
Optimize Hydrogen Flow and Agitation: A continuous and well-dispersed flow of hydrogen is crucial to ensure the rapid conversion of intermediates to the final amine, minimizing their accumulation and subsequent side reactions.
-
Choice of Catalyst: While Pd/C is common, other catalysts like Raney Nickel can sometimes offer different selectivity.[4] For substrates prone to forming hydroxylamine intermediates, the addition of catalytic amounts of vanadium compounds has been shown to suppress their accumulation.[2]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol can act as a proton source and may facilitate the complete reduction to the amine.
Caption: Pathway of nitro group reduction and formation of dimeric side products.
Q3: My final product is discolored, even after purification. What could be the cause?
A3: Discoloration in the final product often points to the presence of trace impurities, particularly oxidized species or residual catalyst.
Potential Causes and Solutions:
-
Oxidation of the Amine: The primary amine product can be susceptible to air oxidation, which can form colored impurities.
-
Solution: Handle the purified free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible before converting it to the more stable hydrochloride salt.
-
-
Residual Palladium: Traces of the palladium catalyst can remain in the product, giving it a grayish or black tint.
-
Solution: Ensure thorough filtration after the reaction. Using a pad of Celite® or a similar filter aid can help in removing fine catalyst particles. A second filtration through a finer filter paper or a membrane filter might be necessary.
-
-
Formation of Azo/Azoxy Compounds: As mentioned in Q2, these conjugated dimeric impurities are often colored.
-
Solution: Follow the troubleshooting steps in A2 to minimize their formation. If they are present, purification by column chromatography or recrystallization may be required.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of 1-methyl-4-nitropyrrolidin-2-one?
A1: While several routes are possible, common starting materials include N-methylsuccinimide or derivatives of succinic acid. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, though conditions need to be carefully controlled to avoid side reactions.
Q2: What are the standard conditions for the catalytic hydrogenation of the 4-nitro group?
A2: Typical conditions involve:
-
Catalyst: 5-10 mol% of 10% Palladium on Carbon (Pd/C).
-
Solvent: Methanol, ethanol, or ethyl acetate.
-
Hydrogen Source: Hydrogen gas, typically from 1 atmosphere to 50 psi, depending on the equipment.
-
Temperature: Room temperature is often sufficient.
-
Reaction Time: This can range from a few hours to overnight, depending on the scale and specific conditions.
Q3: How can I monitor the progress of the hydrogenation reaction?
A3: The reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to check for the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a more quantitative assessment of the conversion and the formation of any major side products.
-
Gas Chromatography (GC): If the components are volatile enough, GC can also be used.
-
Hydrogen Uptake: Monitoring the consumption of hydrogen gas can indicate if the reaction is still proceeding.
Q4: What is the best way to purify the final product?
A4: After the reaction is complete and the catalyst has been filtered off, the solvent is typically removed under reduced pressure. The resulting crude 4-Amino-1-methylpyrrolidin-2-one (free base) can be purified by column chromatography. Subsequently, the purified free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with a solution of HCl in a solvent like ether or isopropanol to precipitate the hydrochloride salt. The salt can then be collected by filtration and washed with a cold solvent to remove any remaining impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial:
-
Nitration: The use of concentrated nitric and sulfuric acids is hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction can be highly exothermic and should be cooled in an ice bath.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure your hydrogenation apparatus is properly set up and leak-tested. Use a catalyst like Pd/C, which can be pyrophoric, with care. It is best to handle the dry catalyst under an inert atmosphere. After the reaction, the catalyst should be filtered carefully and kept wet to prevent ignition upon exposure to air.
IV. Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 1-Methyl-4-nitropyrrolidin-2-one
-
In a suitable hydrogenation vessel, dissolve 1-methyl-4-nitropyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of nitrogen or argon.
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-Amino-1-methylpyrrolidin-2-one.
Protocol 2: HPLC Method for Purity Analysis
This is a general guide; method development and validation are necessary for specific applications.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier like 0.1% formic acid or trifluoroacetic acid is often effective.
-
Example Gradient: Start with 95% aqueous mobile phase, and ramp to 95% organic mobile phase over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the pyrrolidinone core and most impurities. Mass spectrometry (LC-MS) can be used for impurity identification.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent and inject it into the HPLC system.
V. References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 27, 2026, from [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved January 27, 2026, from [Link]
-
Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved January 27, 2026, from
-
ACS Central Science. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications.
-
MDPI. (2021). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Retrieved January 27, 2026, from [Link]
-
VAST Journals System. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 27, 2026, from [Link]
-
PMC. (2023). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Institutes of Health.
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration.
-
RSC Publishing. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Royal Society of Chemistry.
-
ResearchGate. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2002). Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts. The Journal of Organic Chemistry.
-
BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 2-Pyrrolidinone. BenchChem.
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved January 27, 2026, from [Link]
-
RSC Publishing. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry.
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved January 27, 2026, from [Link]
-
Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies.
-
ACS Publications. (2012). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Langmuir.
-
ResearchGate. (2016). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved January 27, 2026, from [Link]
-
RSC Publishing. (2015). Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins. New Journal of Chemistry.
-
Chromatography Forum. (2005). Determination of N-Methyl-2-pyrrolidone, NMP. Retrieved January 27, 2026, from [Link]
-
Google Patents. (n.d.). US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP). Retrieved January 27, 2026, from
-
RSC Publishing. (2022). Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP. Catalysis Science & Technology.
-
Sci-Hub. (2008). Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles. Retrieved January 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Resolving Impurities in 4-Amino-1-methylpyrrolidin-2-one HCl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Amino-1-methylpyrrolidin-2-one HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity-related challenges during their work with this valuable chemical intermediate. As a highly functionalized, polar molecule, ensuring its purity is critical for reproducible and successful downstream applications. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you identify, characterize, and resolve common impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in 4-Amino-1-methylpyrrolidin-2-one HCl?
Impurities can originate from several stages of the chemical's lifecycle: synthesis, work-up, purification, and storage. Understanding the synthetic route is key to predicting potential impurities. While multiple synthetic pathways exist, a common approach involves the modification of an N-methylpyrrolidone backbone.
Potential Sources of Impurities:
-
Starting Materials: Unreacted precursors such as N-methyl-2-pyrrolidone (NMP) or gamma-butyrolactone.[1][2]
-
Reaction By-products: Incomplete reactions or side reactions can lead to structurally similar impurities. For instance, if the amino group is introduced via reduction of a nitro- or azido-precursor, incompletely reduced intermediates may persist.
-
Reagents: Residual coupling agents, catalysts, or acids/bases from the work-up.
-
Degradation Products: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially opening to form 4-amino-N-methyl-butyric acid derivatives. The free amine is also susceptible to oxidation.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, acetonitrile, chloroform) may be retained in the final product.
Caption: Sources of Impurities in 4-Amino-1-methylpyrrolidin-2-one HCl.
Q2: My sample of 4-Amino-1-methylpyrrolidin-2-one HCl has a yellow or brown tint. What could be the cause?
A colorless or white appearance is expected for the pure compound. A yellow or brown discoloration is a common indicator of impurities.[1]
-
Oxidation: Amine-containing compounds can be susceptible to air oxidation over time, forming colored impurities. This is often exacerbated by exposure to light.
-
Residual Starting Materials: Some precursors or reagents used in the synthesis of related pyrrolidones can be yellow.[1]
-
Amine Impurities: A European patent for purifying N-methyl-2-pyrrolidone notes that amine impurities can contribute to color, which can be removed by passing the material through alumina.[3]
Q3: I am seeing unexpected peaks in my HPLC analysis. What could they be?
Unexpected peaks can be frustrating. Based on the compound's structure, potential impurities could include:
-
Diastereomers: If the synthesis is not stereospecific, you may be observing diastereomers if your HPLC method is chiral or has sufficient resolution.
-
Ring-Opened Product: A more polar peak, often eluting earlier in reversed-phase HPLC, could correspond to the hydrolyzed form, N-methyl-4-aminobutyric acid.
-
Precursors: A less polar peak could be unreacted N-methyl-2-pyrrolidone.
-
Dimerization/Polymerization Products: Small amounts of dimers or oligomers formed during synthesis or storage.
A systematic approach using HPLC-MS is the most effective way to get initial molecular weight information on these unknown peaks.[4]
Q4: How should I properly store 4-Amino-1-methylpyrrolidin-2-one HCl to prevent degradation?
Proper storage is crucial for maintaining the integrity of the compound.
-
Container: Store in a tightly sealed, airtight container to minimize exposure to air and moisture.[5]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.
-
Light: Protect from light by using an amber vial or storing it in a dark location, as light can accelerate the degradation of amine-containing compounds.
Q5: Can I use my impure material directly in my next reaction step?
This is highly dependent on the nature of the impurity and the sensitivity of your subsequent reaction.
-
Inert Impurities: If the impurity is a residual solvent that doesn't interfere with your reaction, you might proceed, but your yield calculations will be inaccurate.
-
Reactive Impurities: If the impurity contains a reactive functional group (e.g., an unreacted starting material or a degradation product), it could lead to unwanted side products, lower yields, and complex purification challenges downstream.
Recommendation: It is almost always best practice to purify the material to a known, high-purity standard before proceeding. The time spent on purification upfront can save significant time and resources later.
Section 2: Troubleshooting Guide: Identification and Characterization of Impurities
A multi-pronged analytical approach is necessary for confident impurity identification.
Initial Assessment
-
Visual Inspection: Note the color and physical state (e.g., crystalline, amorphous, oily). As mentioned, a yellow or brown color suggests degradation or residual impurities.[1][3]
-
Solubility Test: Check the solubility in your reaction solvent. Poor solubility could indicate the presence of inorganic salts from the work-up or polymeric by-products. 4-Amino-1-methylpyrrolidin-2-one HCl is expected to be a polar, water-soluble compound.
Chromatographic Analysis (HPLC-MS)
High-Performance Liquid Chromatography (HPLC), preferably coupled with a Mass Spectrometer (MS), is the workhorse technique for analyzing the purity of this compound. Given its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with a polar-embedded column is often more effective than traditional C18 columns.[6][7]
Table 1: Recommended Starting HPLC-MS Conditions
| Parameter | Recommendation | Rationale |
| Column | HILIC (e.g., Amide, Amine) or Polar-Embedded RP | Better retention for highly polar analytes.[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ion mode ESI-MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic phase for HILIC and RP. |
| Gradient | Start at high %B (e.g., 95%), decrease to ~50% B | Elutes compounds in order of increasing polarity in HILIC. |
| Detector 1 | UV/Vis (DAD/PDA) | Monitor at a low wavelength (~210 nm) for the lactam chromophore. |
| Detector 2 | ESI-MS (Positive Ion Mode) | Provides molecular weight data. Look for [M+H]⁺ at m/z 115.1. |
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of your 4-Amino-1-methylpyrrolidin-2-one HCl and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Injection: Inject 1-5 µL of the prepared sample onto the HPLC system.
-
Data Acquisition: Run the gradient method as described in Table 1. Ensure both UV and MS data are collected.
-
Data Analysis: Integrate all peaks in the chromatogram. Use the MS data to assign molecular weights to the parent peak and any impurity peaks.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This is an excellent tool for identifying residual solvents and structural impurities. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Look for characteristic peaks of common solvents (e.g., methanol at ~3.3 ppm, acetone at ~2.1 ppm).
-
Compare the integration of impurity peaks to the main compound peaks to quantify their levels.
-
-
¹³C NMR Spectroscopy: Provides complementary structural information and can help confirm the identity of impurities.
Section 3: Purification Protocols
Once impurities have been identified, the next step is purification. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.
Caption: Decision workflow for selecting a purification method.
Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a solid that is already mostly pure. For amine hydrochlorides, a polar solvent or a mixed-solvent system is typically required.[8][9]
Experimental Protocol: Recrystallization of 4-Amino-1-methylpyrrolidin-2-one HCl
-
Solvent Screening: In small test tubes, test the solubility of your impure material in various polar solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile) and solvent mixtures (e.g., ethanol/diethyl ether, methanol/ethyl acetate). The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stir bar and a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper or a Celite® pad to remove the carbon.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Flash Column Chromatography
Chromatography is necessary when dealing with complex mixtures, non-crystalline oils, or when impurities have similar solubility profiles to the desired product.[10] For a polar and basic compound, standard silica gel can sometimes cause streaking and poor separation.[11] Pre-treating the silica with a base or using a different stationary phase like alumina can be beneficial.
Table 2: Column Chromatography System Selection
| Parameter | Option 1: Modified Silica Gel | Option 2: Alumina | Rationale |
| Stationary Phase | Silica Gel | Activated Alumina (Neutral or Basic) | Alumina can be better for purifying basic compounds like amines and removing color.[3][11] |
| Mobile Phase | Dichloromethane/Methanol with 0.5-1% Triethylamine (TEA) or NH₄OH | Dichloromethane/Methanol | The basic additive (TEA) deactivates acidic sites on the silica, preventing streaking of the amine.[12] |
| Loading | Dry loading is preferred | Dry loading | Dissolving the compound in a minimal amount of solvent, adsorbing it onto silica or Celite®, and loading the dry powder onto the column often gives better resolution.[12] |
Experimental Protocol: Flash Chromatography
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, non-polar eluent.
-
Sample Loading: Prepare a "dry load" by dissolving your crude material in a suitable solvent (e.g., methanol), adding a small amount of silica gel or Celite®, and evaporating the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Start eluting with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding the polar solvent (e.g., Methanol). Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
References
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
Lin, T. THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. [Link]
-
Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]
-
ResearchGate. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Link]
-
Cheméo. Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
- Google Patents. CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
-
U.S. Food & Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
- Google Patents. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
-
European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. [Link]
-
Occupational Safety and Health Administration. N-Methyl-2-pyrrolidinone Method number: PV2043. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. [Link]
-
Organic Syntheses. Procedure - Organic Syntheses. [Link]
-
Centers for Disease Control and Prevention. N-METHYL-2-PYRROLIDINONE 1302. [Link]
- Google Patents.
-
Royal Society of Chemistry. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. [Link]
-
PubChem. 4-Amino-1-(methylamino)pyrrolidin-2-one. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
- Google Patents.
-
European Chemicals Agency. Methyl-2-pyrrolidone (NMP) - Substance Information. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
National Council of Educational Research and Training. testsforfunctionalgroups - inorganiccompounds. [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. fda.gov [fda.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. reddit.com [reddit.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: 4-Amino-1-methylpyrrolidin-2-one hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Amino-1-methylpyrrolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and application. Inconsistent results can often be traced back to reagent degradation, and this guide provides the foundational knowledge and practical steps to prevent it.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling and stability of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
Q1: What are the absolute critical storage conditions for this compound?
A: The stability of 4-Amino-1-methylpyrrolidin-2-one hydrochloride is critically dependent on its storage environment. As a hygroscopic and potentially light-sensitive compound, it must be protected from moisture and light. The manufacturer's safety data sheet (SDS) specifies storing the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
For long-term stability and to preserve compound integrity, we recommend the following tiered storage protocol:
| Storage Duration | Condition | Container | Atmosphere | Rationale |
| Long-Term (> 6 months) | -20°C | Tightly sealed, amber glass vial | Inert gas (Argon or Nitrogen) | Minimizes thermal degradation and oxidation. Protects from moisture and light. |
| Short-Term (< 6 months) | 2-8°C | Tightly sealed, amber glass vial | Air (if used frequently) | Adequate for routine use, but desiccation is crucial. |
Q2: My solid reagent has developed a yellowish or brownish tint. Is it still usable?
A: A color change from white/off-white to yellow or brown is a strong indicator of degradation. This is often due to oxidation of the primary amino group or other complex reactions initiated by exposure to air, light, or moisture. We strongly advise against using a discolored reagent, as the presence of impurities can unpredictably alter experimental outcomes. A quality control check (e.g., melting point analysis or TLC) against a known standard is recommended if you must consider using it.
Q3: What is the best way to prepare a stock solution, and how should it be stored?
A: Preparing a stable stock solution requires careful selection of solvent and adherence to proper technique. Given its hydrochloride salt form, the compound exhibits good solubility in aqueous buffers and polar solvents like DMSO.
For a detailed methodology, please refer to Protocol 2.1: Preparation and Storage of Stock Solutions . As a general rule, aqueous solutions are more susceptible to hydrolysis and microbial growth and should be prepared fresh. For longer-term storage, aliquoting solutions in an anhydrous aprotic solvent like DMSO and storing at -80°C is the preferred method.
Q4: I'm observing precipitation in my thawed DMSO stock solution. What should I do?
A: Precipitation upon thawing can occur if the compound's solubility limit was exceeded or if the DMSO absorbed atmospheric moisture, reducing its solvating power. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. If it does not fully redissolve, it may indicate degradation or insolubility of impurities. Centrifuge the vial to pellet the precipitate and carefully use the supernatant, but be aware that the effective concentration may be lower than calculated. For critical experiments, preparing a fresh stock is the most reliable course of action.
Section 2: Protocols for Ensuring Reagent Integrity
Adherence to standardized protocols is the bedrock of reproducible science. The following workflows are designed to be self-validating systems for handling 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
Protocol 2.1: Preparation and Storage of Stock Solutions
This protocol ensures the preparation of a stable, high-quality stock solution for use in downstream applications.
Materials:
-
4-Amino-1-methylpyrrolidin-2-one hydrochloride (solid)
-
Anhydrous DMSO or appropriate sterile aqueous buffer (e.g., PBS)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-equilibration: Allow the sealed container of the solid compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a controlled environment with low humidity, weigh out the required amount of the compound quickly. Avoid prolonged exposure to air.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or sterile buffer to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Solubilization: Cap the vial tightly and vortex thoroughly until all solid is dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Quality Control Check: Visually inspect the solution for any particulates or haziness. The solution should be clear.
-
Aliquoting & Storage:
-
Dispense the stock solution into single-use aliquots in amber vials.
-
For DMSO stocks, store at -80°C.
-
For aqueous stocks, it is highly recommended to prepare them fresh before each experiment. If short-term storage is unavoidable, store at 4°C for no more than 24 hours.
-
-
Documentation: Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
Section 3: Troubleshooting Guide for Experimental Failures
When experiments yield unexpected results, systematic troubleshooting is essential. The quality of the 4-Amino-1-methylpyrrolidin-2-one hydrochloride should be a primary checkpoint.
Logical Flow for Troubleshooting
The following diagram outlines a step-by-step process to diagnose issues potentially related to reagent degradation.
Caption: Troubleshooting workflow for reagent-related issues.
Section 4: The Science of Degradation
Understanding the chemical vulnerabilities of 4-Amino-1-methylpyrrolidin-2-one hydrochloride is key to preventing its degradation. The two primary pathways of concern are hydrolysis and oxidation.
-
Hydrolysis of the Lactam Ring: The five-membered lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This opens the ring to form 4-amino-N-methylbutanamide derivatives, rendering the compound inactive. This is a primary reason why aqueous solutions have limited stability.
-
Oxidation of the Amino Group: The primary amine at the C4 position is a potential site for oxidation, especially when exposed to atmospheric oxygen, light, or trace metal contaminants. This can lead to a variety of byproducts and is often accompanied by the characteristic yellowing of the compound.
The diagram below illustrates these potential degradation pathways.
Caption: Key degradation pathways for the compound.
By controlling the compound's exposure to water, oxygen, and light, you directly inhibit these degradation reactions and ensure the continued high quality of your reagent.
References
-
N-Methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co. KG. [Link]
-
N-methyl-2-pyrrolidone | C5H9NO. (n.d.). PubChem. [Link]
-
N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. [Link]
-
N-Methyl-2-Pyrrolidone Product Information. (n.d.). LyondellBasell. [Link]
Sources
Technical Support Center: Enhancing Resolution of 4-Amino-1-methylpyrrolidin-2-one Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 4-Amino-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical chiral building blocks.
Introduction
4-Amino-1-methylpyrrolidin-2-one is a chiral lactam featuring a primary amine, making it a valuable intermediate in pharmaceutical synthesis. As with most chiral molecules, its enantiomers can exhibit distinct pharmacological and toxicological profiles, necessitating their separation and individual evaluation. The most prevalent and scalable method for resolving this and similar amines is classical resolution via the formation of diastereomeric salts.[1] This process involves reacting the racemic amine with an enantiomerically pure chiral acid, creating two diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]
This guide provides structured FAQs and troubleshooting workflows to navigate the nuances of this resolution process, from selecting the right resolving agent to ensuring the accurate determination of enantiomeric excess (%ee).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for resolving 4-Amino-1-methylpyrrolidin-2-one enantiomers?
A1: The primary and most industrially scalable method is diastereomeric salt resolution.[1] This technique leverages the basicity of the amine functional group. The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, one salt is typically less soluble in a specific solvent system and will preferentially crystallize, allowing for its separation by filtration.[2][3] The purified diastereomeric salt is then treated with a base to liberate the desired, now enantiomerically enriched, free amine.[4]
Q2: How do I select an appropriate chiral resolving agent?
A2: The selection process is crucial and often empirical, requiring screening of several candidates.[1] Key considerations include:
-
Acid Strength (pKa): The pKa of the resolving agent should be suitable to form a stable salt with the amine.
-
Structural Rigidity: Agents that form rigid crystal lattices often yield better separation.
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for the intended scale. Both enantiomers of the agent should ideally be available to isolate either enantiomer of the amine.[5]
-
Crystallinity: The resulting diastereomeric salts must be crystalline and not form oils or gums.
A screening process is the most effective way to identify the best agent and solvent combination.[1]
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Key Characteristics |
| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid | Widely used, inexpensive, and effective for many amines.[2] |
| (+)- or (-)-Dibenzoyl-D/L-tartaric Acid (DBTA) | Tartaric Acid Derivative | Often provides highly crystalline salts.[4] |
| (+)- or (-)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Effective for a range of amines.[5] |
| (+)- or (-)-Camphorsulfonic Acid | Sulfonic Acid | A strong acid, useful for weakly basic amines.[5] |
| (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BPA) | Phosphoric Acid | Can be a highly effective agent for resolving amines.[3][6] |
Q3: How is the success of the resolution measured?
A3: The success is quantified by the enantiomeric excess (%ee) of the final, liberated amine. The most common analytical techniques for this are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amine is analyzed on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[7] Since 4-Amino-1-methylpyrrolidin-2-one lacks a strong UV chromophore, derivatization with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) is often required for sensitive detection.[8]
-
Chiral Gas Chromatography (GC): Suitable for volatile amines, often after derivatization.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Adding a CSA (like (S)-BINOL derivatives) to the NMR sample can induce different chemical shifts for the protons of each enantiomer, allowing for integration and %ee calculation directly from the spectrum.[6]
Experimental Workflow & Visualization
The overall process of diastereomeric salt resolution follows a logical sequence of steps, from salt formation to purity analysis.
Caption: General workflow for diastereomeric salt resolution.
Troubleshooting Guide
This section addresses specific issues that may arise during the resolution experiment in a question-and-answer format.
Scenario 1: Poor or No Crystallization
Q: I've mixed my racemic amine and the resolving agent, but no solid has precipitated, or only an oil has formed. What should I do?
A: This is a common and critical challenge. The formation of a crystalline solid is essential for separation.
Causality: Oiling out or failure to crystallize typically results from excessive solubility of both diastereomeric salts, high levels of impurities inhibiting crystal nucleation, or the formation of a low-melting eutectic mixture.
Solutions:
-
Solvent System Modification: The choice of solvent is the most critical parameter.
-
Increase Polarity: If using a non-polar solvent, try adding a co-solvent with higher polarity (e.g., adding methanol to dichloromethane).
-
Decrease Polarity: Conversely, if in a highly polar solvent like methanol, try adding a less polar co-solvent like ethyl acetate or toluene to decrease solubility.
-
Screening: A systematic screening of different solvents and solvent mixtures is highly recommended.[1]
-
-
Concentration Adjustment:
-
The solution may be too dilute. Try slowly evaporating the solvent to increase the concentration.
-
Conversely, the solution might be too supersaturated, favoring oil formation. Try diluting slightly and cooling slowly.
-
-
Temperature Control: Slow, controlled cooling is paramount. A rapid temperature drop often leads to oiling. Try cooling the solution in a controlled bath from its dissolution temperature to room temperature, and then to 0-5 °C over several hours.
-
Seeding: If a small amount of the desired crystalline diastereomeric salt is available from a previous experiment, adding a seed crystal can induce crystallization.[5]
-
Change the Resolving Agent: If systematic changes to the solvent and conditions fail, the chosen resolving agent may not be suitable for forming a crystalline salt with your amine. Re-screen with other agents from Table 1.
Scenario 2: Low Diastereomeric or Enantiomeric Excess
Q: I successfully crystallized a salt, but after liberation, the enantiomeric excess (%ee) of my amine is below 85%. How can I improve it?
A: Low %ee indicates that the crystallization process did not effectively differentiate between the two diastereomeric salts.
Causality: This can happen if the solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation, or if the crystallization was performed too quickly, trapping the more soluble salt in the crystal lattice.
Solutions:
-
Recrystallization: This is the most common method to upgrade purity. Dissolve the filtered diastereomeric salt in a minimum amount of hot solvent and allow it to recrystallize slowly. Each recrystallization step should enrich the solid in the less-soluble diastereomer.[3][9] Monitor the purity (e.g., by measuring the optical rotation of the salt) after each step until it becomes constant.[9]
-
Optimize the Crystallization Solvent: The solubility difference between diastereomers is highly solvent-dependent. A solvent that maximizes this difference will give the best separation in a single step. Re-screening solvents may be necessary.
-
Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial precipitate, although this will cap the theoretical yield at 50%.
-
Increase Equilibration Time: Allow the salt mixture to stir in the mother liquor for an extended period (e.g., 12-24 hours) before filtration. This allows for the system to reach thermodynamic equilibrium, where the solid phase is maximally enriched in the less-soluble diastereomer.
Caption: Troubleshooting workflow for low enantiomeric excess.
Scenario 3: Difficulty Liberating the Free Amine
Q: I have the pure diastereomeric salt, but I am struggling to recover my amine after adding a base. My yield is very low.
A: This issue often points to problems in the workup procedure, such as incomplete basification or poor extraction efficiency.
Causality: The amine will not be efficiently extracted into an organic solvent if it is still in its protonated (salt) form. The pyrrolidinone structure may also impart significant water solubility to the free amine, complicating extraction.
Solutions:
-
Ensure Complete Basification: Suspend the diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) while stirring.[10] Monitor the pH of the aqueous layer, ensuring it is strongly basic (pH > 12) to fully deprotonate the amine.
-
Optimize Extraction Solvent: Use a water-immiscible organic solvent in which your free amine has good solubility. Dichloromethane or chloroform are often effective choices.
-
Increase Number of Extractions: Instead of one large extraction, perform multiple smaller extractions (e.g., 3-5 times) with the organic solvent. This is significantly more efficient at recovering the product from the aqueous layer.
-
Salt Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl).[10] This decreases the solubility of the organic amine in the aqueous phase and can dramatically improve extraction efficiency.
Detailed Protocols
Protocol 1: General Diastereomeric Salt Resolution
This is a representative protocol using (+)-Dibenzoyl-D-tartaric acid (DBTA) and should be optimized for your specific case.
-
Salt Formation:
-
In a flask, dissolve racemic 4-Amino-1-methylpyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve (+)-DBTA (1.0 eq) in the same solvent, using gentle heat if necessary.[4]
-
Slowly add the amine solution to the stirred DBTA solution at room temperature.[4] A precipitate may form immediately.
-
-
Crystallization:
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal formation.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals (the less-soluble diastereomeric salt) under vacuum.
-
-
Liberation of Free Amine:
-
Suspend the dried salt in a biphasic mixture of water and dichloromethane.
-
Stir vigorously while adding 2M NaOH solution dropwise until the aqueous layer is pH > 12.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Protocol 2: %ee Determination by Chiral HPLC (Indirect Method)
-
Derivatization:
-
HPLC Analysis:
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel OD-H).[11]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A small amount of an additive like triethylamine (0.2%) may be needed to improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the dinitrobenzoyl derivative).[8]
-
Calculation: Inject the derivatized sample. Identify the two peaks corresponding to the enantiomer derivatives. Calculate %ee using the formula: %ee = (|Area1 - Area2| / (Area1 + Area2)) * 100.
-
References
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Blacker, J., & Headley, C. (2012). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Wang, F., et al. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Retrieved from [Link]
-
Singh, V., & Singh, V. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Enantiomers and Their Resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. rsc.org [rsc.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride
Welcome to the technical support center for monitoring chemical reactions involving 4-Amino-1-methylpyrrolidin-2-one hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers, chemists, and drug development professionals commonly encounter.
Section 1: Foundational Concepts & Initial Queries
This section addresses preliminary questions regarding the analyte and the general approach to reaction monitoring.
Q1: What are the key chemical properties of 4-Amino-1-methylpyrrolidin-2-one hydrochloride that influence analytical method selection?
A1: Understanding the analyte's structure is paramount. 4-Amino-1-methylpyrrolidin-2-one hydrochloride possesses several key features:
-
Primary Amine Group (-NH2): This group is basic and highly polar. It is prone to interacting with acidic surfaces, such as residual silanols in silica-based HPLC columns, which can lead to poor peak shape (tailing).[1][2]
-
Lactam Ring: The pyrrolidinone structure is a stable, cyclic amide.[3]
-
Hydrochloride Salt: This salt form renders the molecule highly soluble in aqueous and polar solvents but generally non-volatile, which has significant implications for Gas Chromatography (GC).
-
Polarity: Overall, it is a highly polar, water-soluble compound. This characteristic makes it challenging to retain on traditional reversed-phase HPLC columns.[4]
Q2: I am starting a new synthesis. What is the best "first-pass" technique to monitor the consumption of my starting material?
A2: For a quick, qualitative assessment, Thin-Layer Chromatography (TLC) is often the most efficient starting point. It's inexpensive, fast, and requires minimal sample preparation. You can quickly visualize the disappearance of the starting material spot and the appearance of the product spot.
However, for quantitative analysis and robust process understanding, you should develop either an HPLC or a GC method early in the project. For this specific polar, non-volatile compound, High-Performance Liquid Chromatography (HPLC) is the most logical and universally applicable choice.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for monitoring reactions of polar, non-volatile compounds like 4-Amino-1-methylpyrrolidin-2-one hydrochloride.
HPLC FAQs
Q1: Which HPLC mode and column should I start with?
A1: Given the high polarity of the analyte, traditional reversed-phase (e.g., C18, C8) chromatography can be challenging due to poor retention. Here are three recommended starting points:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for highly polar analytes. HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent.
-
Reversed-Phase with a "Polar-Embedded" or "Aqua" Column: These are modified C18 columns that are designed to be stable in highly aqueous mobile phases and provide better retention for polar compounds.
-
Ion-Pair Chromatography: This technique adds a reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase that pairs with the charged amine group of the analyte, forming a more hydrophobic complex that can be retained on a standard C18 column. However, this approach can be complex to manage and may lead to irreversible column contamination.[5]
Q2: How do I choose a suitable mobile phase?
A2: Your mobile phase must be compatible with your chosen column and detection method.
-
For HILIC: Start with a high concentration of acetonitrile (e.g., 90-95%) and a small amount of aqueous buffer (e.g., 5-10% of 10-20 mM ammonium formate or ammonium acetate, pH adjusted to 3-5). The buffer aids in peak shape and reproducibility.
-
For Reversed-Phase: Use a highly aqueous mobile phase (e.g., 95-99% aqueous buffer) with a polar-embedded column. A common starting buffer is 0.1% formic acid or trifluoroacetic acid (TFA) in water, which protonates the amine and can improve peak shape.
-
Buffer Concentration: A buffer concentration of 5-100 mM is typical. Below 5 mM, the buffering capacity may be insufficient, while concentrations above 100 mM can increase backpressure and wear on pump parts.[6]
Q3: What detection method is appropriate?
A3: The lactam chromophore in the molecule allows for UV detection , likely in the low wavelength range (e.g., 200-220 nm). For higher sensitivity and specificity, especially in complex reaction mixtures, Mass Spectrometry (MS) is ideal. An HPLC-MS method provides molecular weight confirmation for reactants, products, and impurities. A method using an electrospray ionization (ESI) source in positive mode would be highly effective for this amine-containing compound.
HPLC Troubleshooting Guide
Q: My analyte peak is tailing severely. What's causing this and how do I fix it?
A: Peak tailing for a basic compound like this is a classic problem.
-
Causality: The primary amine group, being basic, can undergo strong, secondary interactions with acidic, deprotonated silanol groups (-Si-O⁻) on the surface of silica-based HPLC columns. This leads to a portion of the analyte being retained longer than the main band, resulting in a tailed peak.
-
Solutions:
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or use base-deactivated silica to minimize accessible silanols. Ensure you are using such a column.
-
Lower Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or TFA, pH 2.5-3.5) ensures that both the primary amine on your analyte (R-NH3+) and the residual silanols on the column (Si-OH) are protonated. This minimizes the problematic ionic interaction and relies on the primary mode of separation.[6]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. This is an older technique and is generally less preferred than using a modern, high-quality column.
-
Switch to HILIC: HILIC columns often exhibit better peak shapes for polar bases.
-
Workflow & Troubleshooting Diagram for HPLC Analysis
The following diagram illustrates a logical workflow for developing an HPLC method and troubleshooting common peak shape issues.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the (R) and (S) Enantiomers of 4-Amino-1-methylpyrrolidin-2-one: Unraveling Stereochemical Nuances in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, from therapeutic efficacy to toxicity. This guide provides a comprehensive comparison of the (R) and (S) enantiomers of 4-Amino-1-methylpyrrolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. While direct comparative experimental data for these specific enantiomers is not extensively available in published literature, this guide will synthesize information from closely related structures to highlight the anticipated stereospecificity and provide a framework for future research.
The Critical Role of Chirality in Pyrrolidinone Scaffolds
The pyrrolidin-2-one core is a prevalent motif in a variety of biologically active compounds, including nootropic agents and other central nervous system-targeted therapeutics. The introduction of a chiral center, as is the case with the 4-amino substitution in 4-Amino-1-methylpyrrolidin-2-one, necessitates a thorough investigation of the individual enantiomers. The three-dimensional arrangement of the amino group can significantly influence the molecule's interaction with chiral biological targets such as receptors and enzymes, leading to distinct pharmacological outcomes.
A compelling example of stereospecificity in a related class of compounds is seen with the analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. In a study on these monoamine uptake inhibitors, the racemic mixture was resolved, and the subsequent biological evaluation revealed that the (S)-isomer was the more potent enantiomer[1][2]. This precedent underscores the critical need to evaluate the (R) and (S) enantiomers of 4-Amino-1-methylpyrrolidin-2-one independently to unlock their full therapeutic potential and mitigate any potential off-target effects or enantiomer-specific toxicity.
Physicochemical Properties and Synthesis
The synthesis of racemic 4-Amino-1-methylpyrrolidin-2-one can be achieved through various established methods for the amination of pyrrolidinone rings. However, the preparation of the individual (R) and (S) enantiomers requires a stereoselective approach. This can be accomplished through two primary strategies:
-
Chiral Resolution: Synthesis of the racemic mixture followed by separation of the enantiomers. This can be achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
-
Asymmetric Synthesis: Employing a chiral starting material or a chiral catalyst to selectively produce the desired enantiomer.
The following diagram illustrates a generalized workflow for obtaining the individual enantiomers.
Figure 1: General strategies for obtaining the (R) and (S) enantiomers of 4-Amino-1-methylpyrrolidin-2-one.
Comparative Biological Activity: An Extrapolative Perspective
In the absence of direct comparative studies on the (R) and (S) enantiomers of 4-Amino-1-methylpyrrolidin-2-one, we can look to structurally similar compounds to infer potential differences in their biological activity. For instance, the nootropic drug nebracetam, which is 4-(aminomethyl)-1-benzylpyrrolidin-2-one, and its analogues possess a chiral center at the 4-position of the pyrrolidinone ring[4]. The spatial orientation of the aminomethyl group in these compounds is crucial for their interaction with biological targets, such as muscarinic receptors[4]. It is highly probable that the (R) and (S) enantiomers of 4-Amino-1-methylpyrrolidin-2-one will also exhibit differential binding affinities and functional activities at their respective biological targets.
Table 1: Anticipated Areas of Stereospecific Differentiation
| Property | (R)-4-Amino-1-methylpyrrolidin-2-one | (S)-4-Amino-1-methylpyrrolidin-2-one | Rationale for Expected Differences |
| Receptor Binding Affinity | Expected to differ | Expected to differ | The chiral amino group will likely have a preferred orientation for optimal interaction with the chiral binding pocket of a receptor. |
| Enzyme Inhibition | Expected to differ | Expected to differ | The stereochemistry of the inhibitor is critical for fitting into the active site of an enzyme. |
| Pharmacological Potency (e.g., EC50/IC50) | Expected to differ | Expected to differ | Differences in binding affinity and/or functional activity will translate to differences in potency. |
| In Vivo Efficacy | Expected to differ | Expected to differ | The more potent enantiomer at the target receptor is likely to show greater efficacy in vivo. |
| Pharmacokinetics (ADME) | Potentially different | Potentially different | Enantiomers can be metabolized at different rates by stereoselective enzymes (e.g., cytochrome P450s), leading to different half-lives and exposure levels. |
| Toxicity/Off-Target Effects | Potentially different | Potentially different | One enantiomer may interact with off-target receptors or have a different toxicity profile. |
Experimental Protocol: A Roadmap for Direct Comparison
To definitively elucidate the comparative pharmacology of the (R) and (S) enantiomers of 4-Amino-1-methylpyrrolidin-2-one, a series of well-defined in vitro and in vivo experiments are necessary. The following provides a detailed, step-by-step methodology for a foundational in vitro experiment: a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Ki) of (R)- and (S)-4-Amino-1-methylpyrrolidin-2-one for a specific target receptor.
Materials:
-
(R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride[5]
-
(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride
-
Cell membranes expressing the target receptor of interest
-
Radioligand specific for the target receptor (e.g., [³H]-ligand)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters
-
Binding buffer (composition will be target-dependent)
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor)
-
Multi-channel pipette and other standard laboratory equipment
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the (R) and (S) enantiomers in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the enantiomer stock solutions to create a range of concentrations for the competition assay.
-
Prepare the binding buffer and keep it on ice.
-
Thaw the cell membranes on ice. Dilute the membranes in binding buffer to the desired concentration (previously optimized).
-
-
Assay Setup:
-
To a series of test tubes or a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of the radioligand
-
Increasing concentrations of the unlabeled (R)-enantiomer, (S)-enantiomer, or the non-specific binding control.
-
For total binding, add only buffer in place of the unlabeled ligand.
-
-
Initiate the binding reaction by adding the diluted cell membranes to each tube/well.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
The data (counts per minute) will be plotted as a function of the logarithm of the competitor concentration.
-
Perform a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
-
From this curve, determine the IC50 value for each enantiomer (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow of this experimental protocol.
Figure 2: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
While direct experimental comparisons of the (R) and (S) enantiomers of 4-Amino-1-methylpyrrolidin-2-one are currently lacking in the scientific literature, the principle of stereospecificity in drug action, strongly supported by evidence from structurally related compounds, suggests that significant differences in their pharmacological profiles are to be expected. The development and characterization of the individual enantiomers are, therefore, paramount for any future drug development program involving this scaffold.
This guide serves as a call to action for researchers in the field to undertake the necessary studies to fill this knowledge gap. A thorough investigation, encompassing stereoselective synthesis, in vitro pharmacological profiling, and in vivo evaluation of the individual enantiomers, will be instrumental in determining the therapeutic potential of 4-Amino-1-methylpyrrolidin-2-one and advancing our understanding of the structure-activity relationships within this important class of compounds.
References
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 23-34. [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-1-methylpyrrolidin-2-one
Introduction: The Critical Role of Analytical Method Validation in Drug Development
In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 4-Amino-1-methylpyrrolidin-2-one, a key building block in the synthesis of various pharmaceutical compounds, necessitates precise and reliable quantification to ensure the safety and efficacy of the final drug product. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Amino-1-methylpyrrolidin-2-one, with a focus on the principles and practical application of cross-validation.
Cross-validation of an analytical method is a critical process to confirm that a validated method yields reliable and consistent results across different laboratories, with different analysts, or using different equipment[2]. This is particularly crucial during method transfer between research and development and quality control laboratories, or between a sponsoring company and a contract research organization (CRO).
This guide will delve into the technical nuances of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide detailed protocols for method validation, and present a framework for their cross-validation, all grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][3] and the U.S. Food and Drug Administration (FDA)[4].
Understanding the Analyte: 4-Amino-1-methylpyrrolidin-2-one
4-Amino-1-methylpyrrolidin-2-one is a polar, non-volatile cyclic amide. Its chemical structure, particularly the presence of the primary amine and the lactam ring, dictates the choice of analytical methodology. The amine group provides a site for derivatization if necessary, while the overall polarity of the molecule influences the choice of chromatographic conditions.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix.
| Method | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance of the analyte. | Robust, widely available, cost-effective. | Moderate sensitivity, potential for interference from co-eluting compounds. | Assay of bulk drug substance, content uniformity. |
| GC-FID | Separation of volatile compounds in the gas phase, detection by ionization in a hydrogen flame. | High resolution for volatile and semi-volatile compounds. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Analysis of residual solvents and volatile impurities. |
| LC-MS/MS | High-resolution separation by LC coupled with highly selective and sensitive detection by mass spectrometry. | Exceptional sensitivity and selectivity, structural confirmation. | Higher cost and complexity, potential for matrix effects. | Quantification of trace-level impurities, bioanalysis.[5][6] |
Experimental Protocols: A Framework for Validation
The following protocols are provided as a comprehensive guide for the validation of analytical methods for 4-Amino-1-methylpyrrolidin-2-one. These protocols are designed to be self-validating systems, incorporating system suitability tests and quality control samples.
Diagram: General Analytical Method Validation Workflow
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
